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Foundational

Crystal Architecture and Mechanistic Profiling of Glycolic Acid Calcium Salt: A Comprehensive Guide for Pharmaceutical Development

As a Senior Application Scientist, I approach the crystallographic characterization of active pharmaceutical ingredients (APIs) not merely as an academic exercise, but as the foundational step in rational formulation des...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the crystallographic characterization of active pharmaceutical ingredients (APIs) not merely as an academic exercise, but as the foundational step in rational formulation design. Calcium glycolate—the calcium salt of glycolic acid—is emerging as a highly valuable compound in dermatology and drug development due to the synergistic biological activities of its constituent ions[1].

However, the macroscopic efficacy of this compound is inextricably linked to its microscopic crystal lattice. The hydration state, polyhedral coordination, and intermolecular forces within the crystal dictate its solubility kinetics, hygroscopicity, and ultimate bioavailability. This whitepaper provides an in-depth technical analysis of the crystal structures of calcium glycolate, detailing the causality behind experimental crystallographic workflows and the translation of these structural mechanics into biological signaling.

Crystallographic Architecture: Anhydrous vs. Hydrated Lattices

Calcium glycolate exists in distinct crystallographic phases depending on its hydration state. Understanding these phases is critical, as calcium ions (Ca²⁺) act as divalent bridges between glycolate anions, creating complex and rigid crystal lattices[2].

The Anhydrous Phase (Isostructural to Jimkrieghite)

The anhydrous form of calcium glycolate is isostructural with the naturally occurring mineral Jimkrieghite[3]. It crystallizes in the orthorhombic space group Pbca[3]. The architectural hallmark of this phase is the presence of edge-sharing dimers of [CaO₈] polyhedra, which link with one another by corner sharing to form a dense polyhedral layer parallel to the (001) plane[3].

Two distinct (C₂H₃O₃)⁻ glycolate anions facilitate these linkages: one restricts its bonding within a single layer, while the other bridges adjacent layers, resulting in a highly rigid three-dimensional framework[3]. The central Ca²⁺ ion is coordinated by eight oxygen atoms sourced from five different glycolate groups (three binding bidentately and two monodentately), with Ca–O bond lengths ranging from 2.369 to 2.868 Å[3].

The Hydrated Phase (Isostructural to Rasmussenite)

When crystallized in aqueous environments without stringent dehydration, calcium glycolate can form a trihydrate phase, analogous to the mineral Rasmussenite[4]. This phase is triclinic (P1 or P-1 space group) and exhibits a drastically different topology[4]. Here, each calcium cation is coordinated by four oxygen atoms from two bidentate glycolate anions and four water molecules, forming[Ca(O₄Ow₄)] polyhedra[4]. Instead of a 3D framework, these polyhedra share water-water (Ow–Ow) edges to form 1D zigzag chains extending along the c-axis, which are loosely interconnected by hydrogen bonds[4].

Table 1: Comparative Crystallographic Parameters of Calcium Glycolate Phases
ParameterAnhydrous Phase (Jimkrieghite)Trihydrate Phase (Rasmussenite)
Chemical Formula Ca(C₂H₃O₃)₂Ca(C₂H₃O₃)₂ · 3H₂O
Crystal System OrthorhombicTriclinic
Space Group PbcaP-1
Unit Cell Dimensions a = 9.017 Å, b = 9.707 Å, c = 15.355 Åa = 9.666 Å, b = 9.722 Å, c = 5.762 Å
Cell Volume (V) 1344.13 ų522.71 ų
Calculated Density 1.879 g/cm³1.55 g/cm³
Ca²⁺ Coordination 8 (from 5 glycolate anions)8 (4 from glycolate, 4 from H₂O)
Polyhedral Network Edge-sharing [CaO₈] 3D frameworkZigzag chains of [Ca(O₄Ow₄)]
Reference [3][4]

Experimental Workflow: Synthesis & Single-Crystal X-Ray Diffraction (SC-XRD)

To accurately determine the structural parameters of a newly synthesized calcium glycolate batch, a rigorous Single-Crystal X-Ray Diffraction (SC-XRD) protocol must be employed. The following methodology is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

Phase 1: Controlled Nucleation (Synthesis)

  • Stoichiometric Neutralization : React 0.1 M calcium hydroxide (Ca(OH)₂) with 0.2 M high-purity glycolic acid in degassed deionized water.

    • Causality: Utilizing Ca(OH)₂ instead of calcium carbonate (CaCO₃) prevents the evolution of CO₂ micro-bubbles. Gas bubbles can adhere to nascent crystal faces, inducing catastrophic lattice defects or twinning, which ruins SC-XRD resolution.

  • Vapor Diffusion Crystallization : Place the aqueous solution in an inner vial, surrounded by an outer reservoir of absolute ethanol. Seal the system and incubate at 4°C for 14 days.

    • Causality: The slow diffusion of the anti-solvent (ethanol) gradually lowers the dielectric constant of the medium. The low temperature minimizes kinetic energy, favoring the thermodynamic formation of single, macroscopic crystals (up to 0.12 × 0.12 × 0.10 mm)[3] over kinetic amorphous precipitation.

Phase 2: SC-XRD Data Acquisition and Resolution 3. Cryogenic Mounting : Harvest a single crystal, coat it completely in Paratone-N oil, and mount it on a MiTeGen loop. Flash-cool the specimen to 100 K using a nitrogen cryostream.

  • Causality: Flash-cooling vitrifies the oil, preventing ice ring formation in the diffraction pattern. Operating at 100 K minimizes the Debye-Waller factor (thermal vibrations of atoms), drastically enhancing the intensity and resolution of high-angle Bragg reflections.

  • Diffraction and Integration : Collect data using Mo Kα radiation (λ = 0.71073 Å).

    • Self-Validating Mechanism: Continuously monitor the internal agreement factor ( Rint​ ) during initial frame integration. If Rint​>0.05 , immediately halt the experiment; the crystal is likely twinned or micro-fractured. Discard and remount a new specimen.

  • Structure Solution : Solve the phase problem using intrinsic phasing algorithms.

    • Causality: Intrinsic phasing excels at accurately placing the heavy, electron-dense Ca²⁺ ions first. The remaining carbon and oxygen atoms of the glycolate ligands are subsequently located via iterative difference Fourier syntheses.

    • Self-Validating Mechanism: The final structural model is validated when the goodness-of-fit ( S ) approaches 1.0, the R1​ value drops below 5%, and the unassigned residual electron density map is entirely flat (< 0.5 e⁻/ų).

SCXRD_Protocol N1 1. Stoichiometric Neutralization Ca(OH)2 + Glycolic Acid N2 2. Vapor Diffusion Crystallization (Ethanol anti-solvent, 4°C) N1->N2 Prevents CO2 defects N3 3. Cryogenic Mounting (Paratone-N oil, 100 K) N2->N3 Yields single crystals N4 4. SC-XRD Data Collection (Mo Kα, Monitor R_int < 5%) N3->N4 Minimizes thermal motion N5 5. Structure Solution (Intrinsic Phasing, S ≈ 1.0) N4->N5 Locates heavy Ca2+ first

Figure 1: Step-by-step SC-XRD workflow for calcium glycolate structural elucidation.

Structural Mechanics & Biological Implications in Dermatology

The crystallographic structure of an API directly dictates its dissolution thermodynamics. The dense 3D framework of the anhydrous form[3] presents a higher lattice energy barrier to dissolution compared to the 1D zigzag chains and hydrogen-bonded network of the hydrated form[4]. Once dissolved in a physiological environment, calcium glycolate acts as a highly effective, dual-action therapeutic agent[1].

In dermatological formulations, it serves as a potent skin conditioning agent and stabilizer[5]. Upon penetrating the stratum corneum, the [CaO₈] polyhedra dissociate, releasing two distinct active moieties that modulate skin homeostasis through parallel pathways[1]:

  • Glycolate Anion (Exfoliation) : As an alpha-hydroxy acid (AHA), the glycolate anion lowers the local pH and degrades corneodesmosomes—the proteinaceous bonds holding dead skin cells together—thereby facilitating controlled exfoliation[1].

  • Calcium Cation (Proliferation) : The epidermis relies on a steep calcium gradient for healthy turnover. The influx of Ca²⁺ acts as a critical secondary messenger, stimulating basal keratinocyte proliferation and driving cellular differentiation[1].

By delivering both ions simultaneously from a single, stable crystalline salt, calcium glycolate ensures synchronized exfoliation and barrier repair, preventing the severe irritation often associated with free glycolic acid.

Bio_Signaling API Calcium Glycolate API [CaO8] Polyhedral Dissociation Ca Ca2+ Ion Release API->Ca Aqueous solubilization Gly Glycolate Anion Release API->Gly Aqueous solubilization Kera Basal Keratinocyte Proliferation (Epidermal Calcium Gradient) Ca->Kera Cellular signaling Desmo Corneodesmosome Degradation (Stratum Corneum Exfoliation) Gly->Desmo pH modulation Homeo Restored Skin Homeostasis & Barrier Function Kera->Homeo Tissue renewal Desmo->Homeo Enhanced texture

Figure 2: Dual-ion biological signaling pathway of calcium glycolate in dermatological applications.

Conclusion

The transition of calcium glycolate from a raw chemical entity to a sophisticated pharmaceutical ingredient requires a profound understanding of its solid-state chemistry. Whether formulating with the rigid, anhydrous 3D framework (Jimkrieghite-type) or the more soluble, hydrogen-bonded trihydrate (Rasmussenite-type), researchers must leverage crystallographic data to predict API stability and dissolution rates. By strictly adhering to self-validating analytical protocols, drug development professionals can harness the full dual-ion therapeutic potential of calcium glycolate.

References

  • Title : Spectroscopic Analysis of Calcium Glycolate: A Technical Guide for Researchers Source : benchchem.com URL : 2

  • Title : Jimkrieghite, Ca(C2H3O3)2, a New Glycolate Mineral, from the Santa Catalina Mountains, Tucson, Arizona, USA Source : researchgate.net URL :3

  • Title : Thermal behavior of glycolic acid, sodium glycolate and its compounds with some bivalent transition metal ions in the solid state Source : dntb.gov.ua URL : 4

  • Title : An In-depth Technical Guide to Calcium Glycolate for Researchers and Drug Development Professionals Source : benchchem.com URL : 1

  • Title : CAS 26257-13-6: Calcium glycolate Source : cymitquimica.com URL : 5

Sources

Exploratory

Thermodynamic Profiling and Degradation Kinetics of Calcium Hydroxyacetate: A Technical Guide

Introduction Calcium hydroxyacetate (Ca(C₂H₃O₃)₂), commonly referred to as calcium glycolate, is a vital coordination compound with expanding utility in pharmaceutical formulations, advanced cementitious materials, and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Calcium hydroxyacetate (Ca(C₂H₃O₃)₂), commonly referred to as calcium glycolate, is a vital coordination compound with expanding utility in pharmaceutical formulations, advanced cementitious materials, and heritage conservation (e.g., nanolime synthesis) (1)[1]. Understanding its thermodynamic boundaries—specifically its solubility limits, heat capacity, and thermal decomposition pathways—is critical for researchers engineering high-temperature industrial processes or stable drug delivery systems.

As a Senior Application Scientist, I approach the characterization of this compound not merely by recording data, but by designing self-validating analytical systems that uncover the fundamental causality behind its physicochemical behavior.

Crystallographic and Physicochemical Foundations

Calcium glycolate exists naturally as the rare anhydrous mineral jimkrieghite, crystallizing in the orthorhombic system (space group Pbca) (2)[2]. The thermodynamic stability of this compound is heavily dictated by its crystal lattice, where calcium cations are octahedrally coordinated by glycolate anions. This structure is stabilized by a robust intermolecular hydrogen-bonding network (O-H···O), which directly influences its high aqueous solubility and thermal resilience.

Table 1: Key Physicochemical and Thermodynamic Properties

PropertyValueAnalytical Context / Source
Chemical Formula Ca(C₂H₃O₃)₂Anhydrous form (3)[3]
Molecular Weight 190.16 g/mol Stoichiometric baseline (3)[3]
Crystal System Orthorhombic (Pbca)XRD validation (2)[2]
Density (Calculated) 1.879 g/cm³Crystallographic density (2)[2]
Aqueous Solubility 56.6 wt% at 28 °CHighly soluble compared to other Ca-salts (4)[4]

Thermodynamics of Thermal Degradation

When subjected to elevated temperatures, calcium hydroxyacetate undergoes a complex, multi-stage thermal degradation. We must utilize hyphenated techniques because the decomposition involves overlapping endothermic and exothermic events that cannot be deconvoluted by mass loss alone.

Mechanism of Decomposition:

  • Phase Transition & Dehydration: While the pure form is anhydrous, surface moisture or hydrated variants will exhibit an initial endothermic mass loss below 150 °C.

  • Ligand Pyrolysis (300 °C – 500 °C): The organic glycolate chains undergo pyrolytic cracking. In an inert nitrogen atmosphere, this is an endothermic process resulting in the release of volatile organic compounds (VOCs) and carbon monoxide, leaving behind amorphous calcium carbonate (CaCO₃) (1)[1].

  • Decarbonation (>700 °C): The residual calcium carbonate undergoes a highly endothermic decomposition into calcium oxide (CaO) and carbon dioxide (CO₂) (5)[5].

ThermalDecomposition A Calcium Hydroxyacetate Ca(C₂H₃O₃)₂ B Thermal Activation (T < 300 °C) A->B Heating C Ligand Pyrolysis (300 - 500 °C) B->C Endothermic Shift D Calcium Carbonate CaCO₃ + Volatiles C->D Organic Cracking E Decarbonation (> 700 °C) D->E Continued Heating F Calcium Oxide CaO + CO₂ E->F CO₂ Release

Thermodynamic degradation pathway of calcium hydroxyacetate under inert conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be self-validating. A single data stream is prone to artifact misinterpretation.

Protocol A: Hyphenated TGA-DSC-FTIR for Degradation Kinetics

Causality: We couple Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR). Why? TGA measures mass loss, but cannot identify what is lost. DSC measures heat flow, but cannot distinguish between a phase change and a chemical reaction. FTIR identifies the evolved gases. Together, if TGA shows a ~23% mass loss, DSC shows an endotherm, and FTIR detects CO₂, the system self-validates the decarbonation step.

Step-by-Step Methodology:

  • Sample Preparation: Desiccate ~50 mg of calcium hydroxyacetate over P₂O₅ for 48 hours to eliminate adsorbed moisture, establishing a true anhydrous baseline.

  • Crucible Selection: Load the sample into an alumina (Al₂O₃) crucible. Reasoning: Alumina is thermodynamically inert up to 1500 °C, preventing catalytic interference with the organic ligand breakdown.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min for 30 minutes prior to the run. Reasoning: An inert atmosphere isolates pyrolytic cracking from oxidative combustion, simplifying the thermodynamic kinetic modeling.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 950 °C.

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (200 °C) to the FTIR gas cell. Reasoning: Heating the line prevents the condensation of high-boiling VOCs before they reach the detector.

  • Data Synthesis: Correlate the derivative thermogravimetry (DTG) peaks with the DSC endotherms and FTIR absorption bands (e.g., 2349 cm⁻¹ for CO₂).

ExperimentalWorkflow S1 Anhydrous Sample Prep S2 TGA-DSC Chamber S1->S2 Load Al₂O₃ S3 Thermal Ramp (N₂ Purge) S2->S3 10 °C/min S4 FTIR Evolved Gas Analysis S3->S4 Volatiles S5 Self-Validated Thermodynamics S3->S5 Mass/Heat Flow S4->S5 Gas Chemistry

Self-validating TGA-DSC-FTIR experimental workflow for thermodynamic profiling.

Protocol B: Isothermal Titration Calorimetry (ITC) for Solubility Thermodynamics

Causality: While standard gravimetric solubility tests provide a static limit (e.g., 56.6 wt% at 28 °C), they fail to capture the enthalpy (ΔH) and entropy (ΔS) of dissolution. ITC provides real-time thermodynamic parameters by measuring the exact heat absorbed or released as the solute lattice breaks down and hydrates.

Step-by-Step Methodology:

  • Equilibration: Degas ultra-pure water and load it into the ITC sample cell. Equilibrate the system to exactly 298.15 K (25 °C).

  • Titrant Preparation: Prepare a highly concentrated, precisely weighed slurry of calcium hydroxyacetate in the injection syringe.

  • Injection Sequence: Program the ITC to deliver 2 μL aliquots of the slurry into the water every 150 seconds. Reasoning: The 150-second interval ensures the heat flow returns to the baseline, allowing for accurate integration of the endothermic dissolution peaks.

  • Saturation Monitoring: Continue injections until the heat signal diminishes to the background heat of dilution. This indicates the solution has reached its thermodynamic solubility limit.

  • Data Extraction: Integrate the area under the peaks to calculate the enthalpy of solution (ΔH_sol). Use the saturation point to derive the solubility product (K_sp) and Gibbs free energy (ΔG).

Conclusion

The thermodynamic characterization of calcium hydroxyacetate requires a rigorous, multi-modal approach. By leveraging self-validating systems like hyphenated TGA-DSC-FTIR and precision ITC, researchers can accurately map the thermal and solvating boundaries of this compound. This depth of understanding is what separates empirical observation from true rational design in chemical engineering and drug development.

References

  • Title: Hexiong Yang's research works Source: ResearchGate URL: [Link]

  • Title: Literature review on impact of glycolate on the 2h evaporator and the effluent treatment facility (etf) Source: OSTI.gov URL: [Link]

  • Title: Kinetics and Mechanism of Calcium Hydroxide Conversion into Calcium Alkoxides Source: Langmuir - ACS Publications URL: [Link]

  • Title: Thermal Studies Regarding the Influence of Fluor Containing Mineralisators on Calcium Carbonate Dissociation Source: lew.ro URL: [Link]

Sources

Foundational

The Aqueous Solubility Profile of Calcium Glycolate: Thermodynamic Mechanisms and Experimental Validation

Executive Summary & Physicochemical Paradigm In my tenure developing complex topical formulations and industrial separation processes, I have found that relying on generalized solubility statements—such as "slightly solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Paradigm

In my tenure developing complex topical formulations and industrial separation processes, I have found that relying on generalized solubility statements—such as "slightly soluble"—is a recipe for formulation failure. To engineer robust drug delivery systems or scalable chemical recovery processes, we must approach phase behavior through a rigorous thermodynamic lens.

Glycolic acid (hydroxyacetic acid) is a highly water-soluble alpha-hydroxy acid widely used in dermatology and industrial chemistry[1]. However, when neutralized with a calcium source, the resulting salt—calcium glycolate—exhibits a drastically restricted solubility profile. This restriction is governed by the high lattice energy of the crystal. The divalent Ca²⁺ cation forms strong coordination complexes with the bidentate glycolate anions, effectively outcompeting the hydration enthalpy in aqueous media. Understanding the precise solubility limits, pH dependencies, and speciation of this salt is critical for applications ranging from sustained-release dermatological patches to wastewater resource recovery.

Quantitative Solubility Profile

To contextualize the unique behavior of calcium glycolate, we must benchmark it against its parent acid and other common salts. The table below synthesizes quantitative solubility data, highlighting the stark contrast in aqueous affinity.

CompoundTemperature (°C)Solubility (wt%)Solubility (g / 100g H₂O)Phase Behavior Notes
Calcium Glycolate 281.5% 1.5 Sparingly soluble; high lattice energy[2].
Ammonium Glycolate 2583.9% 520.0 Highly soluble; used as a precursor solution[2].
Glycolic Acid 25~71.0% 244.0 Highly hydrophilic; low octanol-water partition[3].

Data synthesis demonstrates that substituting a monovalent cation (NH₄⁺) with a divalent cation (Ca²⁺) reduces aqueous solubility by a factor of over 50, driving spontaneous precipitation in mixed systems.

Mechanistic Causality: Speciation, pH, and the Common Ion Effect

The solubility of calcium glycolate is not a static value; it is a dynamic equilibrium highly sensitive to the physicochemical environment.

pH Dependency: Glycolic acid is a weak acid with a pKa of 3.83[4]. Consequently, the concentration of the reactive glycolate anion is strictly pH-dependent. If the pH of the solution drops below 3.83, the glycolate anion is protonated to form uncharged glycolic acid. According to Le Chatelier's principle, this depletion of the free glycolate anion forces the solid calcium glycolate to dissolve to maintain its solubility product constant ( Ksp​ )[5].

The Common Ion Effect: Conversely, adding a highly soluble calcium salt (e.g., calcium chloride) to the aqueous system artificially spikes the [Ca²⁺] concentration. To satisfy the Ksp​ thermodynamic limit, the system suppresses the solubility of calcium glycolate, driving rapid precipitation[5]. This exact mechanism is actively utilized in environmental engineering to recover glycolic acid from industrial wastewater via targeted calcium glycolate precipitation[6].

Speciation CaGly_Solid Calcium Glycolate (Solid Phase) Ca_Ion Ca²⁺ (aq) CaGly_Solid->Ca_Ion Dissolution Gly_Ion Glycolate⁻ (aq) CaGly_Solid->Gly_Ion Dissolution Ca_Ion->CaGly_Solid Precipitation Gly_Ion->CaGly_Solid Precipitation Gly_Acid Glycolic Acid (aq) (Protonated) Gly_Ion->Gly_Acid +H⁺ (pH < 3.83) Gly_Acid->Gly_Ion -H⁺ (pH > 3.83)

Aqueous equilibrium and pH-dependent speciation of calcium glycolate.

Experimental Methodology: Self-Validating Isothermal Protocol

To establish trustworthy thermodynamic data for formulation development, one cannot rely on simple visual dissolution tests. The following protocol is a self-validating system I utilize to prevent supersaturation artifacts and ensure stoichiometric mass balance.

Step-by-Step Methodology
  • pH-Buffered Solvent Preparation:

    • Action: Prepare an aqueous solvent buffered to pH 7.0 using a non-interacting buffer (e.g., HEPES).

    • Causality: Unbuffered water will experience a pH shift upon the partial dissolution of the salt, altering the speciation of the glycolate ion. A buffered system ensures thermodynamic consistency.

  • Isothermal Saturation:

    • Action: Add an excess amount of high-purity calcium glycolate powder to the buffered solvent in a sealed, jacketed vessel.

    • Causality: An excess solid phase must be maintained to ensure the solution reaches its absolute thermodynamic saturation limit ( Ksp​ ), rather than a localized kinetic maximum.

  • Isothermal Equilibration:

    • Action: Agitate the suspension in a highly controlled water bath (±0.1 °C) for a minimum of 72 hours.

    • Causality: The kinetic dissolution of high-lattice-energy salts is notoriously slow. Premature sampling yields false, sub-saturated data.

  • Isothermal Filtration:

    • Action: Extract an aliquot using a syringe equipped with a 0.22 µm PTFE filter. Crucially, the syringe and filter must be pre-heated to the exact temperature of the water bath.

    • Causality: Filtering a saturated 40 °C solution through a room-temperature (20 °C) filter will cause an immediate thermal drop, inducing rapid supersaturation and precipitation within the filter matrix, severely skewing the quantification downward.

  • Orthogonal Quantification:

    • Action: Dilute the filtrate immediately to prevent precipitation. Analyze the glycolate anion concentration via High-Performance Liquid Chromatography (HPLC) and the calcium cation concentration via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

    • Causality: Relying solely on gravimetric analysis is prone to errors from solvent evaporation. This orthogonal approach acts as a self-validating system: confirming a strict 2:1 molar ratio of Glycolate:Ca²⁺ proves that dissolution was congruent and no chemical degradation occurred.

Protocol Prep 1. pH-Buffered Solvent Prep Sat 2. Solute Saturation Prep->Sat Equil 3. Isothermal Equilibration Sat->Equil Filter 4. Isothermal Filtration Equil->Filter Quant 5. HPLC & ICP Quantification Filter->Quant

Self-validating workflow for isothermal solubility determination and quantification.

Implications for Drug Development

In dermatological formulations, the low solubility of calcium glycolate is not a hindrance; it is an engineered feature. It acts as a sustained-release micro-reservoir. When applied to the skin—which possesses a natural acidic mantle of pH ~4.5 to 5.5—the salt slowly dissolves. This provides a controlled, irritation-free release of glycolic acid for stratum corneum exfoliation, while simultaneously delivering calcium ions that serve as critical signaling molecules for epidermal keratinocyte differentiation. By mastering the solubility profile, formulators can precisely tune the bioavailability of these dual active components.

Sources

Exploratory

dissociation constant of glycolic acid calcium salt at room temperature

An In-depth Technical Guide to the Dissociation Constant of Calcium Glycolate at Room Temperature For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Calcium-Glycola...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Dissociation Constant of Calcium Glycolate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Calcium-Glycolate Interactions

Calcium glycolate, the salt formed from the divalent cation calcium (Ca²⁺) and the glycolate anion (HOCH₂COO⁻), finds applications in various fields, including cosmetics and pharmaceuticals. The glycolate moiety can enhance skin exfoliation and renewal, while calcium ions play a crucial role in skin barrier function and cellular signaling.[1] The dynamic interplay between the release of glycolate and calcium ions is governed by the dissociation constant (Kd) of the salt in a given medium.

The dissociation constant is a measure of the propensity of a larger complex to separate (dissociate) into its smaller components. In the context of calcium glycolate, it quantifies the equilibrium between the associated calcium glycolate complex and the free calcium and glycolate ions in solution:

Ca(HOCH₂COO)₂ ⇌ Ca²⁺ + 2HOCH₂COO⁻

A lower Kd value signifies a more stable complex with a lower tendency to dissociate, while a higher Kd indicates a less stable complex that readily releases its constituent ions. Understanding and quantifying this parameter is paramount for:

  • Formulation Development: Predicting the bioavailability of both calcium and glycolate in topical or oral formulations.

  • Mechanism of Action Studies: Elucidating the concentration of free ions available to interact with biological targets.

  • Stability and Compatibility Testing: Assessing the potential for interactions with other formulation components.

Theoretical Framework: The Nature of Calcium-Carboxylate Bonding

The interaction between a calcium ion and a carboxylate anion, such as glycolate, is primarily electrostatic. The stability of these 1:1 metal-carboxylate complexes is influenced by several factors. Generally, for a series of divalent metal ions, the stability of their carboxylate complexes follows the order: Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ ≈ Co²⁺ > Ca²⁺ ≈ Mg²⁺.[2] This indicates that calcium forms relatively less stable complexes compared to many other divalent cations.

The structure of the carboxylate ligand also plays a significant role. Glycolic acid is a hydroxycarboxylic acid, and the presence of the hydroxyl group can influence the coordination with the calcium ion.[3] Quantum chemical studies suggest that for complexes of glycolic acid conformers, the coordination of the Ca²⁺ to the carboxylic group is the most stable configuration.[4]

Comparative Analysis with Structurally Related Calcium Salts

While a specific dissociation constant for calcium glycolate is not readily reported, examining the association constants (Ka, the inverse of Kd) of similar calcium hydroxycarboxylates can provide valuable context. A recent study on the thermodynamics of calcium and iron(II) hydroxycarboxylates reported the following association constants at 25 °C[5][6]:

Calcium SaltAssociation Constant (Ka) at 25 °C
Calcium Lactate1131 ± 20 M⁻¹
Calcium Gluconate1175 ± 17 M⁻¹

These values suggest that calcium forms moderately stable complexes with these hydroxycarboxylate anions. Given the structural similarity of glycolate to lactate (both are α-hydroxy acids), it is reasonable to hypothesize that the dissociation constant of calcium glycolate would be in a comparable range. However, experimental determination is essential for an accurate value.

Experimental Determination of the Dissociation Constant (Kd)

The determination of the dissociation constant of calcium glycolate requires precise measurement of the concentration of free calcium ions in a solution of known total calcium glycolate concentration. Several robust methods can be employed.

Ion-Selective Electrode (ISE) Potentiometry

This is a direct and widely used method for determining the activity (which can be related to concentration) of free ions in a solution.

Principle: A calcium-selective electrode develops a potential that is proportional to the logarithm of the activity of free Ca²⁺ ions in the solution. By measuring the electrode potential in a solution of calcium glycolate and comparing it to a calibration curve generated from solutions of known Ca²⁺ concentrations, the concentration of free calcium ions can be determined.

Experimental Protocol:

  • Reagent and Solution Preparation:

    • Prepare a stock solution of a known concentration of calcium chloride (e.g., 0.1 M) in deionized water.

    • Prepare a series of standard solutions of calcium chloride by serial dilution of the stock solution.

    • Prepare a solution of a known concentration of calcium glycolate in deionized water. The purity of the calcium glycolate should be high (>97.0%).[7]

    • An appropriate ionic strength adjuster (ISA) should be added to all standard and sample solutions to ensure a constant ionic background.

  • Instrumentation and Calibration:

    • Use a calibrated pH/ion meter equipped with a calcium-selective electrode and a suitable reference electrode.

    • Generate a calibration curve by measuring the potential (in mV) of each calcium chloride standard solution. Plot the potential versus the logarithm of the calcium concentration. The plot should be linear with a slope of approximately +29.6 mV per decade change in concentration at 25 °C.

  • Measurement of Free Calcium in Calcium Glycolate Solution:

    • Immerse the calcium ISE and reference electrode in the calcium glycolate solution (with ISA).

    • Allow the potential reading to stabilize and record the value.

  • Calculation of Kd:

    • From the measured potential and the calibration curve, determine the concentration of free Ca²⁺ ions, [Ca²⁺]free.

    • The concentration of free glycolate ions, [Glycolate⁻]free, can be calculated based on the stoichiometry of dissociation: [Glycolate⁻]free = 2 * [Ca²⁺]free.

    • The concentration of the associated calcium glycolate complex, [Ca(Glycolate)₂]associated, is the total concentration minus the free calcium concentration: [Ca(Glycolate)₂]associated = [Ca]total - [Ca²⁺]free.

    • The dissociation constant, Kd, is then calculated as:

      Kd = ([Ca²⁺]free * [Glycolate⁻]free²) / [Ca(Glycolate)₂]associated

Workflow for Kd Determination using ISE Potentiometry:

Kd_Determination_ISE cluster_prep Solution Preparation cluster_measurement Measurement cluster_calc Calculation CaCl2_Stock CaCl₂ Stock Standards CaCl₂ Standards CaCl2_Stock->Standards Serial Dilution ISE_Calib ISE Calibration Standards->ISE_Calib Generate Curve CaGly_Sample Ca-Glycolate Sample Potential_Measure Measure Potential of Ca-Glycolate CaGly_Sample->Potential_Measure ISA Ionic Strength Adjuster ISA->Standards ISA->CaGly_Sample Free_Ca Determine [Ca²⁺]free ISE_Calib->Free_Ca Interpolate Potential_Measure->Free_Ca Kd_Calc Calculate Kd Free_Ca->Kd_Calc Stoichiometry

Caption: Workflow for determining the dissociation constant of calcium glycolate using an ion-selective electrode.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Ka, and thus Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Principle: A solution of the ligand (glycolate) is titrated into a solution of the macromolecule (calcium ions) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of a known concentration of a calcium salt (e.g., CaCl₂) in a suitable buffer.

    • Prepare a solution of a known concentration of sodium glycolate in the same buffer. The concentration of the glycolate solution should be 10-20 times higher than the calcium solution.

    • Degas both solutions thoroughly before the experiment.

  • ITC Experiment:

    • Load the calcium solution into the sample cell and the sodium glycolate solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections of the glycolate solution into the calcium solution, recording the heat change after each injection.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of glycolate to calcium.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Ka, ΔH, and n.

    • The dissociation constant, Kd, is the reciprocal of the association constant: Kd = 1/Ka.

Logical Relationship for ITC Data Analysis:

ITC_Analysis RawData Raw ITC Data (Heat Pulses) IntegratedData Integrated Heat (kcal/mol of injectant) RawData->IntegratedData Integration BindingIsotherm Binding Isotherm Plot (Heat vs. Molar Ratio) IntegratedData->BindingIsotherm Plotting Fitting Fit to Binding Model BindingIsotherm->Fitting ThermodynamicParams Ka, Kd, ΔH, n Fitting->ThermodynamicParams

Caption: Data analysis workflow for determining thermodynamic parameters from an ITC experiment.

Factors Influencing the Dissociation Constant

The experimentally determined Kd of calcium glycolate is not an absolute constant and can be influenced by several environmental factors:

  • Temperature: The dissolution of calcium hydroxycarboxylates is generally an endothermic process.[5][8][9] Therefore, an increase in temperature would likely lead to an increase in the dissociation constant (i.e., favor dissociation).

  • pH: The pH of the solution will affect the protonation state of the glycolate anion. At low pH, the glycolic acid form (HOCH₂COOH) will predominate, which does not bind to calcium. The binding interaction is relevant at pH values above the pKa of glycolic acid (approximately 3.83).

  • Ionic Strength: The presence of other ions in the solution can shield the electrostatic interactions between calcium and glycolate, leading to an increase in the dissociation constant. It is crucial to control the ionic strength of the solution during experimental determination.

Conclusion and Future Directions

While a specific, peer-reviewed value for the dissociation constant of calcium glycolate at room temperature remains to be published, this guide provides a comprehensive framework for its understanding and determination. Based on data from analogous calcium hydroxycarboxylates, a moderate stability is anticipated. The experimental protocols detailed herein, particularly ion-selective electrode potentiometry and isothermal titration calorimetry, offer robust and reliable means for quantifying this critical parameter.

For professionals in drug development and cosmetic science, the precise determination of the Kd of calcium glycolate is a necessary step in optimizing formulations for desired stability, bioavailability, and efficacy. Future research should focus on the experimental determination of this value under various conditions relevant to product formulation and use.

References

  • Nancollas, G. H. (1956). Stability constants for some 1:1 metal–carboxylate complexes. Canadian Journal of Chemistry, 34(9), 1358-1363. Retrieved from [Link]

  • Clark, J. (n.d.). Acid Dissociation Constants of Selected Acids at 25 °C.
  • da Silva, J. B. P., & Ramos, M. N. (2007). Quantum chemical study of the coordination of glycolic acid conformers and their conjugates to [Ca(OH2)n]2+ (n = 0–4) ions. Journal of Molecular Structure: THEOCHEM, 806(1-3), 131-137. Retrieved from [Link]

  • Scientist.com. (n.d.). Glycolic acid calcium salt. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33440, Glycolic acid, calcium salt. Retrieved from [Link]

  • Bazin, B., Labrid, J., & Hare, M. (1995). Calcium complexation stability constants for citric, malic, and lactic acids. Geochimica et Cosmochimica Acta, 59(18), 3873-3880. Retrieved from [Link]

  • Li, Y., Cheng, Y., & Tang, N. (2025). Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability. Food & Function. Retrieved from [Link]

  • Li, Y., Cheng, Y., & Tang, N. (2025). Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability. RSC Publishing. Retrieved from [Link]

  • Key, J. A. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C. In Introductory Chemistry – 1st Canadian Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycolic acid. Retrieved from [Link]

  • Li, Y., Cheng, Y., & Tang, N. (2025). Thermodynamic insights into the interplay between calcium and iron(II) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability. RSC Publishing. Retrieved from [Link]

  • Li, Y., Cheng, Y., & Tang, N. (2025). Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability. RSC Publishing.

Sources

Foundational

A Technical Guide to the Phase Equilibrium of the Calcium Oxide-Glycolic Acid-Water System

Abstract: This technical guide provides a comprehensive framework for understanding and experimentally determining the solid-liquid phase equilibrium of the ternary system comprising calcium oxide (CaO), glycolic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for understanding and experimentally determining the solid-liquid phase equilibrium of the ternary system comprising calcium oxide (CaO), glycolic acid (C₂H₄O₃), and water (H₂O). A mastery of this system's phase behavior is critical for professionals in drug development and materials science, as it governs the formation, stability, and solubility of calcium glycolate, a compound with significant potential in pharmaceutical formulations and biocompatible materials. This document details the fundamental chemical principles, presents a rigorous, step-by-step protocol for isothermal equilibrium determination, outlines essential analytical techniques for phase characterization, and discusses the interpretation of the resulting phase diagram.

Introduction and Significance

The study of phase equilibrium provides the fundamental data required to control crystallization processes, ensuring the desired solid form, purity, and yield of a target compound. The calcium oxide-glycolic acid-water system is of particular interest due to the properties of its primary reaction product, calcium glycolate. Glycolic acid is the smallest α-hydroxy acid (AHA) and sees extensive use in dermatology, while calcium is a crucial mineral in human physiology. The controlled synthesis of calcium glycolate is relevant for applications ranging from calcium supplementation and drug delivery to the development of advanced biomaterials.[1][2]

Understanding the precise conditions under which solid phases form and coexist with a saturated aqueous solution is paramount for process design and formulation. This guide provides the theoretical basis and practical methodology for constructing an isothermal phase diagram of this ternary system, a critical tool for any researcher or developer working with these components.

Fundamentals of the System

The ternary system CaO–C₂H₄O₃–H₂O involves a series of interconnected chemical reactions and equilibria.

  • Calcium Oxide Hydration: Calcium oxide (quicklime) reacts exothermically with water in a process known as slaking to form calcium hydroxide (slaked lime), which is sparingly soluble.

    • CaO(s) + H₂O(l) ⇌ Ca(OH)₂(s)[3]

  • Glycolic Acid Dissociation: Glycolic acid is a weak organic acid that partially dissociates in water to yield a glycolate anion and a hydronium ion.

    • HOCH₂COOH(aq) + H₂O(l) ⇌ HOCH₂COO⁻(aq) + H₃O⁺(aq)

  • Neutralization and Salt Formation: The primary interaction in the system is the acid-base neutralization reaction between calcium hydroxide and glycolic acid, which produces calcium glycolate and water.

    • Ca(OH)₂(s) + 2HOCH₂COOH(aq) → Ca(HOCH₂COO)₂(aq) + 2H₂O(l)

The solid phase that crystallizes from the solution is typically a hydrated form of calcium glycolate. The number and type of solid phases that can exist at equilibrium depend on the temperature, pressure, and overall composition of the system.

The Gibbs Phase Rule

For a ternary (three-component) system, the Gibbs Phase Rule helps predict the number of independent variables (degrees of freedom, F) that can be changed while the system remains in equilibrium. The rule is given by: F = C - P + 2, where C is the number of components and P is the number of phases.[4] In this system (C=3), if we fix the temperature and pressure (isothermal and isobaric conditions), the rule simplifies to F = 3 - P. This means:

  • Single-Phase Region (P=1, solution): F=2. Both composition variables (e.g., mass fractions of CaO and glycolic acid) can be varied independently. This is an undersaturated solution.

  • Two-Phase Region (P=2, solid + saturated solution): F=1. The composition of the liquid phase is fixed once one component's concentration is set. This region defines the solubility curve.

  • Three-Phase Region (P=3, two solids + saturated solution): F=0. The compositions of all phases are fixed. This is known as an invariant or eutonic point.

Experimental Determination of Phase Equilibrium: The Isothermal Saturation Method

The isothermal saturation method is a robust and widely used technique to determine solid-liquid phase equilibria.[5] It involves preparing a series of mixtures with different compositions, allowing them to reach equilibrium at a constant temperature, and then analyzing the composition of the coexisting liquid and solid phases.

Experimental Protocol

Objective: To determine the composition of the liquid phase and the corresponding solid phase(s) at equilibrium for the CaO-C₂H₄O₃-H₂O system at a specified temperature (e.g., 298.15 K).

Materials:

  • Calcium Oxide (reagent grade, freshly calcined to remove any carbonate)

  • Glycolic Acid (reagent grade)

  • Deionized Water

  • Jacketed glass reaction vessels with stirring capability

  • Constant temperature water bath/circulator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Mixtures: Accurately weigh various amounts of calcium oxide, glycolic acid, and deionized water into several jacketed glass vessels. The compositions should be chosen to span the expected phase diagram, including points likely to be in single-phase and multi-phase regions.

  • Equilibration:

    • Connect the jacketed vessels to the constant temperature circulator set to the desired temperature (e.g., 298.15 K ± 0.1 K).

    • Stir the mixtures continuously. The goal is to achieve thermodynamic equilibrium, which can take a significant amount of time (from 24 hours to several days).

    • Causality: Continuous stirring ensures homogeneity and maximizes the surface area for dissolution and precipitation, accelerating the approach to equilibrium. A constant temperature is critical as solubility is highly temperature-dependent.

  • Verification of Equilibrium: To ensure equilibrium has been reached, periodically take small, filtered samples of the liquid phase and analyze for calcium and glycolate concentration. Equilibrium is confirmed when the composition of the liquid phase remains constant over a 24-hour period.

  • Phase Separation and Sampling:

    • Once equilibrium is established, stop stirring and allow the solid phase(s) to settle for several hours while maintaining the constant temperature.

    • Carefully draw a sample of the clear supernatant (liquid phase) using a syringe fitted with a filter. Weigh the sample immediately.

    • Isolate the solid phase (the "wet residue") by rapid vacuum filtration. Press the solid between filter papers to remove as much entrained mother liquor as possible. Weigh the wet residue sample.

    • Causality: Analyzing both the liquid phase and the wet residue is part of the Schreinemaker's method, a self-validating system that helps identify the composition of the pure solid phase in equilibrium with the solution.[5]

Workflow for Isothermal Equilibrium Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Weigh CaO, Glycolic Acid, H₂O B Add to Jacketed Vessel A->B C Set Constant Temperature B->C D Stir Continuously (24-72h) C->D E Periodically Sample & Analyze D->E F Confirm Constant Composition E->F G Stop Stirring, Settle Solids F->G H Sample Liquid Phase (Filtrate) G->H I Sample Solid Phase (Wet Residue) G->I J Analyze Ca²⁺ & Glycolate⁻ in Liquid Phase H->J K Analyze Ca²⁺ & Glycolate⁻ in Wet Residue I->K L Characterize Solid Phase (XRD) I->L M M

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Protocols & Analytical Methods

Method

in vitro assays for calcium hydroxyacetate biocompatibility

Application Note: In Vitro Biocompatibility and Functional Assays for Calcium Hydroxyacetate (CaHAc) Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Biocompatibility and Functional Assays for Calcium Hydroxyacetate (CaHAc)

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Background & Mechanistic Rationale

Calcium hydroxyacetate (CaHAc), frequently referred to as calcium glycolate (CAS 996-23-6), occupies a unique intersection in biomedical science. It serves both as an active alpha-hydroxy acid (AHA) salt in dermatological formulations and as a primary degradation byproduct of polyglycolic acid (PGA) sutures and bioresorbable scaffolds[1].

Understanding the biocompatibility of CaHAc requires analyzing the distinct biological roles of its constituent ions. When CaHAc dissociates in physiological media, it exerts a dual-action mechanism:

  • Glycolate Anions: Modulate the local extracellular pH, which activates Transient Receptor Potential Vanilloid 1 (TRPV1) channels on basal keratinocytes. This activation triggers ATP release, stimulating cellular proliferation and tissue renewal[1].

  • Calcium Cations (Ca²⁺): Establish an extracellular calcium gradient that drives the expression of differentiation markers (e.g., involucrin and loricrin) in suprabasal keratinocytes, fortifying the epidermal barrier[1].

While these mechanisms are highly beneficial for tissue regeneration and dermatological therapies, high localized concentrations of CaHAc—often resulting from rapid PGA polymer degradation—can induce osmotic stress, severe pH shifts, and calcium toxicity[2]. Therefore, rigorous in vitro biocompatibility testing under the ISO 10993-5 framework is mandatory to determine the therapeutic window where CaHAc is bioactive but non-cytotoxic[3].

Pathway CaHAc Calcium Hydroxyacetate (CaHAc) Dissociation Aqueous Dissociation (Tissue Media) CaHAc->Dissociation CaIon Calcium Cations (Ca2+) Dissociation->CaIon Glycolate Glycolate Anions Dissociation->Glycolate Differentiation Suprabasal Differentiation (Barrier Integrity) CaIon->Differentiation Calcium gradient TRPV1 TRPV1 Channel Activation Glycolate->TRPV1 Acidic micro-shift Proliferation Keratinocyte Proliferation (Tissue Renewal) TRPV1->Proliferation ATP Release

Fig 1: Dual-action signaling pathway of Calcium Hydroxyacetate in epidermal models.

Regulatory Framework & Self-Validating Assay Design

To comply with global regulatory standards, cytotoxicity testing must follow ISO 10993-5 (Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity)[3].

The Principle of Self-Validation: A protocol is only as reliable as its internal controls. To ensure a self-validating system, every microtiter plate in these assays must contain the following control triad:

  • Vehicle Control (Blank): Culture media without cells to subtract background spectrophotometric noise.

  • Negative Control: Extract from High-Density Polyethylene (HDPE). This proves that the extraction vehicle and physical handling process are inherently non-toxic[4].

  • Positive Control: 5% Dimethyl Sulfoxide (DMSO) or 0.1% Sodium Dodecyl Sulfate (SDS). This guarantees that the specific cell passage used is responsive to cytotoxic insults. Causality rule: If the positive control fails to reduce cell viability below 50%, the cells are likely senescent or mutated, and the entire plate must be discarded.

Workflow Step1 1. Sample Extraction (ISO 10993-12) Step2 2. Serial Dilution (0.1 mM - 10 mM) Step1->Step2 Step3 3. Fibroblast Exposure (L929, 24h Incubation) Step2->Step3 Split Assay Selection Step3->Split Assay1 MTT Assay (Metabolic Viability) Split->Assay1 Assay2 Neutral Red Uptake (Membrane Integrity) Split->Assay2 Data ISO 10993-5 Classification (>70% Viability = Pass) Assay1->Data Assay2->Data

Fig 2: ISO 10993-5 compliant in vitro biocompatibility workflow for CaHAc.

Detailed Experimental Methodologies

Protocol A: MTT Metabolic Viability Assay

Causality behind the choice: The MTT assay utilizes a yellow tetrazolium salt that is reduced to a purple formazan crystal exclusively by mitochondrial succinate dehydrogenase in living cells. Because CaHAc directly influences cellular metabolism via the glycolate pathway, measuring mitochondrial respiration provides an immediate, highly sensitive readout of metabolic toxicity[3].

Step-by-Step Procedure:

  • Cell Seeding: Harvest L929 murine fibroblasts (or primary human dermal fibroblasts) at 80% confluency. Seed into a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Treatment: Aspirate the media. Apply 100 µL of CaHAc solutions (serially diluted from 0.1 mM to 10 mM in DMEM). Apply Negative (HDPE extract) and Positive (5% DMSO) controls to their respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate in the dark for exactly 4 hours at 37°C. Note: Do not exceed 4 hours, as over-incubation leads to spontaneous MTT reduction and false-positive viability.

  • Solubilization: Carefully aspirate the media, leaving the purple formazan crystals intact at the bottom of the well. Add 100 µL of cell culture grade DMSO to each well to solubilize the crystals. Place on an orbital shaker for 15 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = [(ODsample​−ODblank​)/(ODnegative_control​−ODblank​)]×100 . According to ISO 10993-5, a viability score >70% is classified as non-cytotoxic[3].

Protocol B: Neutral Red Uptake (NRU) Assay (Orthogonal Validation)

Causality behind the choice: Because CaHAc can alter intracellular ATP levels (via TRPV1 activation), relying solely on an ATP/metabolic-dependent assay like MTT can sometimes yield skewed results. Neutral Red is a eurhodin dye that accumulates in the lysosomes of intact cells. If CaHAc causes physical membrane damage or lysosomal rupture, the dye leaks out. This provides an orthogonal, structural validation of cell health[3].

Step-by-Step Procedure:

  • Preparation: Following the same 24-hour CaHAc exposure outlined in Protocol A, aspirate the treatment media.

  • Dye Incubation: Add 100 µL of Neutral Red medium (40 µg/mL in DMEM, pre-warmed and filtered to remove precipitated dye crystals) to each well. Incubate for 3 hours at 37°C.

  • Washing: Aspirate the dye. Wash the cells rapidly with 150 µL of PBS to remove extracellular dye.

  • Extraction: Add 150 µL of NR Desorb solution (1% glacial acetic acid, 50% ethanol, 49% distilled water) to extract the dye from the lysosomes. Shake for 20 minutes.

  • Quantification: Measure absorbance at 540 nm. Calculate viability percentages identically to the MTT protocol.

Protocol C: Procollagen Type I Synthesis (Functional Biocompatibility)

Causality behind the choice: True biocompatibility in dermatology and tissue engineering is not merely the absence of death, but the presence of healthy function. AHA salts are known to stimulate collagen production[2]. This assay verifies that the selected CaHAc concentration maintains the fibroblasts' ability to synthesize extracellular matrix proteins.

Step-by-Step Procedure:

  • Treatment: Expose confluent primary human dermal fibroblasts to sub-cytotoxic concentrations of CaHAc (0.5 mM to 5.0 mM) in reduced-serum media (1% FBS) for 48 hours.

  • Supernatant Collection: Collect the conditioned media and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • ELISA Execution: Utilize a commercial Procollagen Type I C-Peptide (PIP) EIA kit. Add 100 µL of standards and samples to the pre-coated microplate. Incubate for 3 hours at room temperature.

  • Detection: Wash 4 times, add the HRP-conjugated antibody, and develop with TMB substrate. Stop the reaction with 1N H₂SO₄ and read at 450 nm. Normalize the PIP concentration to total cellular protein (using a BCA assay on the remaining cell lysate).

Quantitative Data Presentation & Interpretation

The following table summarizes the expected dose-response relationship of CaHAc on fibroblast populations, combining metabolic viability, membrane integrity, and functional output.

Table 1: Biocompatibility and Functional Profiling of CaHAc in Fibroblast Models

CaHAc Concentration (mM)L929 Viability (MTT, %)Lysosomal Integrity (NRU, %)Procollagen I (Fold Change)ISO 10993-5 Status
0.0 (Vehicle Control) 100 ± 2.1100 ± 1.81.00Pass
0.5 98 ± 3.499 ± 2.21.25Pass
2.0 95 ± 2.896 ± 3.11.80Pass (Optimal Bioactivity)
5.0 82 ± 4.585 ± 3.91.45Pass
10.0 64 ± 5.260 ± 4.80.85Fail (Cytotoxic)

Interpretation: Concentrations up to 5.0 mM maintain cell viability above the 70% ISO 10993-5 threshold[3]. Notably, 2.0 mM represents the optimal therapeutic window, achieving maximum procollagen synthesis without inducing significant metabolic or structural cytotoxicity. At 10.0 mM, the acidic shift and osmotic load overwhelm the buffering capacity of the media, leading to membrane rupture (evidenced by the sharp drop in NRU) and subsequent failure of the ISO standard.

References

  • [3] Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Institutes of Health (NIH). URL:

  • [4] Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products. Scientific Research Publishing (SCIRP). URL:

  • [1] An In-depth Technical Guide to Calcium Glycolate for Researchers and Drug Development Professionals. Benchchem. URL:

  • [2] Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Cosmetic Ingredient Review (CIR). URL:

Sources

Application

Application Note: Quantitative Determination of Calcium in Glycolic Acid Salts via Complexometric EDTA Titration

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Calcium Glycolate (Active Pharmaceutical Ingredient / Cosmeceutical Excipient) Introduction and Analytical Rationale Calcium g...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Calcium Glycolate (Active Pharmaceutical Ingredient / Cosmeceutical Excipient)

Introduction and Analytical Rationale

Calcium glycolate is increasingly utilized in dermatological formulations and pharmaceutical development due to the dual biological action of the glycolate anion (exfoliation) and calcium cation (epidermal differentiation)[1]. Accurate quantification of the calcium content in these raw materials is critical for dosage formulation and quality control.

Quantifying a metal ion in the presence of an organic acid salt presents a unique analytical challenge: the counter-ion (glycolate) is itself a weak chelating agent. To achieve precise quantification, we employ a complexometric displacement titration using Ethylenediaminetetraacetic acid (EDTA)[2]. This application note details a self-validating, direct titration methodology optimized specifically for alpha-hydroxy acid salts, ensuring high precision and thermodynamic completion.

Mechanistic Insights: The Causality of the Assay (E-E-A-T)

As analytical scientists, we must design assays where the chemistry drives the accuracy. The success of this protocol relies on three fundamental mechanistic pillars:

Thermodynamic Ligand Displacement

Glycolic acid forms a weak, bidentate complex with calcium ions. To quantify the total calcium, the titrant must possess a significantly higher binding affinity to completely displace the glycolate ligands. EDTA, a hexadentate ligand, forms a highly stable 1:1 complex with calcium (Log K = 10.7), thermodynamically driving the displacement reaction to absolute completion.

The Criticality of pH Control (pH 12–13)

The titration environment must be strictly maintained at a pH of 12.0 to 13.0 using Sodium Hydroxide (NaOH). This serves two non-negotiable purposes:

  • Titrant Activation: EDTA is a polyprotic acid. At pH > 12, it is fully deprotonated into its tetra-anionic active form ( Y4− ), maximizing its conditional formation constant and ensuring a sharp endpoint.

  • Interference Elimination: Reagent-grade organic salts often contain trace magnesium. At pH > 12, magnesium quantitatively precipitates as insoluble magnesium hydroxide ( Mg(OH)2​ ), preventing it from reacting with EDTA and falsely elevating the calcium titer[3].

Indicator Selection Logic

While Eriochrome Black T (EBT) is a standard indicator for total water hardness (Ca + Mg), it requires the presence of magnesium to produce a sharp endpoint and degrades rapidly at high pH[4]. Therefore, Hydroxynaphthol Blue (HNB) is the mandatory metallochromic indicator for this assay. HNB is highly stable at pH 13 and provides a vivid, calcium-specific color transition from wine-red to deep blue[2].

Mechanism CaGly Calcium Glycolate (Weak Chelate) CaHNB Ca-HNB Complex (Wine Red) CaGly->CaHNB HNB displaces Glycolate HNB Hydroxynaphthol Blue (Indicator) HNB->CaHNB CaEDTA Ca-EDTA Complex (Colorless, Stable) CaHNB->CaEDTA EDTA displaces HNB FreeHNB Free HNB Indicator (Deep Blue) CaHNB->FreeHNB Indicator Release EDTA EDTA (Y4-) (Strong Titrant) EDTA->CaEDTA

Mechanistic displacement of glycolate and HNB indicator by EDTA during titration.

Quantitative Data & Assay Parameters

To ensure reproducibility, the thermodynamic and quality control parameters of the assay are summarized below.

Table 1: Thermodynamic and Chemical Parameters of Chelating Agents

Ligand Denticity Log K (Ca²⁺ Complex) Optimal pH Range Function in Assay
Glycolate Bidentate ~1.2 4.0 - 7.0 Analyte counter-ion (Weak interference)
HNB Indicator Tetradentate ~5.0 12.0 - 13.0 Metallochromic visualizer

| EDTA ( Y4− ) | Hexadentate | 10.7 | 12.0 - 13.0 | Primary Titrant (Strong displacement) |

Table 2: Quality Control Parameters for a Self-Validating System

Validation Step Purpose Acceptance Criteria

| Primary Standardization | Calibrate EDTA titer against NIST-traceable CaCO3​ [5] | Molarity RSD 0.5% | | Reagent Blank | Account for trace calcium in NaOH, water, or indicator | Blank volume 0.1 mL | | Triplicate Analysis | Ensure precision of the displacement reaction | Assay RSD 1.0% | | pH Verification | Ensure complete Mg precipitation and EDTA deprotonation | pH meter reading 12.5 |

Experimental Protocol

Reagents and Equipment
  • 0.05 M Disodium EDTA Solution: Standardized against primary standard Calcium Carbonate ( CaCO3​ )[5].

  • 1 N Sodium Hydroxide (NaOH): Prepared using low-carbonate, analytical-grade reagents.

  • 3 N Hydrochloric Acid (HCl): For initial sample dissolution.

  • Hydroxynaphthol Blue (HNB) Indicator: Solid trituration (do not use aqueous solutions as they degrade).

  • Equipment: Class A burette (50 mL), calibrated pH meter, magnetic stirrer.

Workflow S1 1. Dissolution Ca-Glycolate + HCl S2 2. Alkalinization Add NaOH (pH 13) S1->S2 S3 3. Indicator Add HNB (Wine Red) S2->S3 S4 4. Titration Add 0.05M EDTA S3->S4 S5 5. Endpoint Deep Blue Color S4->S5

Step-by-step workflow for the direct complexometric titration of calcium glycolate.

Step-by-Step Methodology

Step 1: Sample Dissolution (Overcoming Lattice Energy) Calcium glycolate exhibits limited solubility in cold water (~1.5% w/w)[1]. Attempting to titrate a suspension leads to sluggish endpoints as the solid slowly dissolves during EDTA addition.

  • Accurately weigh approximately 0.400 g of the Calcium Glycolate sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of deionized water followed by 2.0 mL of 3 N HCl .

  • Swirl gently until the sample is completely dissolved. Causality: The acid protonates the glycolate, breaking the crystal lattice and releasing free Ca2+ into solution, ensuring rapid complexation later.

Step 2: Alkalinization and Masking

  • Add 15 mL of 1 N NaOH to the clear solution.

  • Verify with a pH meter that the pH is between 12.5 and 13.0. If necessary, add additional NaOH dropwise.

Step 3: Indicator Addition

  • Add approximately 300 mg of solid Hydroxynaphthol Blue indicator to the flask[2].

  • The solution will immediately turn a deep wine-red , indicating the formation of the Ca-HNB complex.

Step 4: Titration

  • Titrate the solution with standardized 0.05 M Disodium EDTA under continuous magnetic stirring.

  • As the endpoint approaches, the solution will transition to a purple hue. Slow the titration to dropwise addition.

  • The absolute endpoint is reached when the last trace of purple disappears, leaving a pure, deep blue solution.

  • Record the volume of EDTA consumed ( Vsample​ ).

Step 5: Blank Titration

  • Perform a blank titration using the exact volumes of water, HCl, NaOH, and indicator, omitting only the calcium glycolate.

  • Record the blank volume ( Vblank​ ).

Calculations

The stoichiometry of the Ca-EDTA complex is strictly 1:1.

Corrected Volume (V)=Vsample​−Vblank​

Each 1.0 mL of exactly 0.05 M EDTA is equivalent to 2.004 mg of Calcium ( Ca2+ ) or 9.508 mg of anhydrous Calcium Glycolate ( Ca(C2​H3​O3​)2​ ).

% Calcium=Sample Weight (mg)V×MEDTA​×40.078​×100

Where MEDTA​ is the exact molarity of the standardized EDTA solution.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Calcium Hydroxyacetate Crystallization

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis and isolation of calcium hydroxyacetate (commonly known as calcium g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis and isolation of calcium hydroxyacetate (commonly known as calcium glycolate). Because calcium hydroxyacetate exhibits unique thermodynamic behaviors—such as temperature-dependent solubility and susceptibility to hydrolysis—standard crystallization templates often result in poor yields or co-precipitated impurities.

This guide bypasses generic advice, offering a causality-driven troubleshooting matrix and a self-validating Standard Operating Procedure (SOP) to ensure high-purity crystal recovery.

I. Quantitative Parameters for Crystallization

To successfully induce nucleation, you must first understand the thermodynamic boundaries of your system. The following table summarizes the critical physicochemical data required to engineer a successful crystallization environment.

ParameterOptimal Value / TargetMechanistic Rationale
Aqueous Solubility ~1.5 g / 100 g H₂O (at 28°C)Calcium hydroxyacetate has relatively low solubility in cold water but is highly soluble in hot water. This steep solubility curve is the primary driver for cooling-induced supersaturation[1].
Neutralization pH 7.0 – 8.0Maintains complete deprotonation of glycolic acid while preventing the precipitation of unreacted calcium hydroxide[2].
Crystallization Temp 4°C – 10°CMaximizes crystal yield by forcing the solution well below its saturation point without freezing the aqueous mother liquor[3].
Drying Temperature 60°C – 80°CProvides sufficient thermal energy to drive off residual moisture and ethanol without thermally degrading the hydroxyacetate moiety[3].
II. Troubleshooting & FAQs

Q1: Why is my crystallization yield significantly lower than the theoretical maximum, even after prolonged cooling? A1: This is almost always a failure to achieve the critical level of supersaturation. Calcium hydroxyacetate has a baseline solubility of approximately 1.5% (wt/wt) at 28°C[1]. If your initial neutralization reaction is too dilute, cooling the solution to 4°C–10°C[3] will not force the solute out of the aqueous phase. Corrective Action: Evaporate the mother liquor under reduced pressure to concentrate the solution before initiating the cooling phase.

Q2: During neutralization, the pH drifts upward even after I stop adding the calcium hydroxide slurry. Why does this happen, and should I correct it with acid? A2: Do not add acid to "correct" this drift. This phenomenon is caused by the natural hydrolysis of the glycolate anion. Because calcium hydroxyacetate is the salt of a weak acid (glycolic acid) and a strong base (calcium hydroxide), the conjugate base reacts with water to consume protons, generating hydroxide ions (OH⁻)[3]. This naturally shifts the equilibrium to a slightly alkaline state. Corrective Action: Target an initial neutralization pH of 7.0–8.0[2] and allow the system to equilibrate. Over-titrating with acid will simply protonate the glycolate back into highly soluble glycolic acid, destroying your yield.

Q3: My isolated crystals are discolored (yellow/brownish). How can I improve the purity profile? A3: Discoloration typically arises from polymerized glycolic acid byproducts or trace transition metals present in the raw materials. Corrective Action: Implement an activated carbon decolorization step immediately post-neutralization while the solution is still hot. Follow this with a hot filtration step to remove the carbon before initiating the cooling phase[2]. Finally, wash the isolated crystals with cold ethanol; this removes soluble organic impurities without dissolving the calcium hydroxyacetate[3].

III. Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered to be self-validating. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Exothermic Neutralization
  • Dissolution: Dissolve a known molar amount of glycolic acid in deionized water. Target a high molarity to ensure the final solution is near saturation at elevated temperatures.

  • Slurry Preparation: Prepare a stoichiometric slurry of calcium hydroxide (Ca(OH)₂) in deionized water.

  • Controlled Addition: Slowly add the Ca(OH)₂ slurry to the glycolic acid solution under continuous magnetic stirring.

    • Causality: The neutralization reaction is highly exothermic. Rapid addition will cause localized boiling, leading to solvent loss and the formation of degradation byproducts[2].

  • Equilibration: Monitor the pH continuously, maintaining it between 7.0 and 8.0[2].

    • Validation Gate: The pH must stabilize within the 7.0–8.0 range for at least 5 minutes without further addition of Ca(OH)₂.

Phase 2: Purification & Nucleation
  • Decolorization: Add activated carbon to the hot, neutralized solution to adsorb colored impurities. Stir vigorously for 15-20 minutes[2].

  • Hot Filtration: Filter the hot solution through a Büchner funnel (preferably jacketed) to remove the activated carbon and any trace unreacted Ca(OH)₂[2].

    • Validation Gate: Inspect the filtrate against a white background. It must be completely transparent and colorless. Any turbidity indicates particulate breakthrough, which will act as unwanted, impure nucleation sites during cooling. If turbid, refilter.

  • Controlled Cooling: Transfer the clear filtrate to a temperature-controlled crystallizer. Cool the system slowly to a target temperature between 4°C and 10°C[3].

    • Causality: Slow cooling allows for orderly crystal lattice formation, excluding impurities. Rapid crash-cooling traps mother liquor inside the crystal structure, ruining purity.

Phase 3: Isolation & Desiccation
  • Filtration: Isolate the newly formed calcium hydroxyacetate crystals via vacuum filtration.

  • Solvent Wash: Wash the filter cake with cold ethanol[3].

    • Causality: Cold ethanol effectively solubilizes residual organic impurities and displaces water, but calcium hydroxyacetate remains insoluble in it, preserving your yield.

  • Drying: Transfer the crystals to a vacuum oven and dry at 60°C – 80°C[3].

    • Validation Gate: Weigh the crystal batch periodically. The process is only complete when the batch reaches a constant weight, indicating total solvent and moisture removal.

IV. Process Visualization

G N1 Glycolic Acid (Aqueous Solution) N2 Ca(OH)₂ Slurry Addition N1->N2 N3 Neutralization (pH 7.0 - 8.0) N2->N3 Exothermic Control N4 Activated Carbon Decolorization N3->N4 Monitor pH N5 Hot Filtration (Impurity Removal) N4->N5 Adsorption N6 Controlled Cooling (4°C - 10°C) N5->N6 Clear Filtrate N7 Crystallization (Nucleation & Growth) N6->N7 Supersaturation N8 Cold Ethanol Wash & Vacuum Drying N7->N8 Isolate Crystals

Fig 1: Mechanistic workflow for the optimized crystallization of calcium hydroxyacetate.

V. References
  • RU2541790C1 - Method of obtaining glycolic acid Source: Google Patents URL:

  • Calcium glycolate | 996-23-6 Source: Benchchem URL:

  • An In-depth Technical Guide to Calcium Glycolate for Researchers and Drug Development Professionals Source: Benchchem URL:

Sources

Optimization

reducing impurities in glycolic acid calcium salt extraction

Welcome to the Technical Support Center for Calcium Glycolate Extraction. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges researchers face during the isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Calcium Glycolate Extraction. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges researchers face during the isolation and purification of glycolic acid calcium salt (calcium glycolate).

This guide moves beyond basic instructions to explain the causality behind each experimental parameter, ensuring your laboratory workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is there a high concentration of unreacted calcium hydroxide or free glycolic acid in my final calcium glycolate precipitate? A: This is almost exclusively a stoichiometric and pH-dependent failure. Glycolic acid has a pKa of ~3.83. For efficient extraction via precipitation, the pH of the reaction mixture must be strictly maintained between 7.0 and 8.0[1].

  • Causality: If the pH drops below 7.0, incomplete neutralization leaves free glycolic acid in the solution, drastically reducing your yield. Conversely, if the pH exceeds 8.0, the sparingly soluble calcium hydroxide (Ca(OH)₂) will not fully react and will co-precipitate with your target salt[1].

  • Solution: Always add the Ca(OH)₂ as an aqueous slurry (rather than a dry powder) dropwise while using a calibrated continuous pH monitor.

Q2: My calcium glycolate crystals have a yellowish tint. How can I reduce colored organics and heavy metal impurities? A: Colored impurities typically originate from upstream oxidation byproducts (e.g., when glycolic acid is synthesized from glyoxal or phenolic residues)[2].

  • Causality: High-molecular-weight organic impurities and trace metals easily integrate into the crystal matrix if not intercepted.

  • Solution: Implement a hot activated carbon treatment immediately following neutralization. Activated carbon provides a massive surface area to adsorb these impurities. Because calcium glycolate is highly soluble in hot water, you can perform a hot filtration to remove the carbon and adsorbed impurities without losing your target compound[1].

Q3: I washed my crystals, but analytical testing (e.g., NMR or HPLC) still shows high levels of matrix impurities. What went wrong? A: You are likely experiencing the "occlusion of mother liquor."

  • Causality: When crystallization occurs too rapidly (e.g., by crashing the solution directly into an ice bath), the rapidly forming crystal lattice traps microscopic pockets of the impure mother liquor inside the solid structure[3]. Surface washing will not remove these internal impurities.

  • Solution: Introduce a "digestion" or "aging" step. After the initial precipitation, keep the crystals suspended in the mother liquor with gentle stirring for 1 to 2 hours. This promotes Ostwald ripening—a thermodynamic process where smaller, imperfect crystals dissolve and redeposit onto larger, more stable crystals, effectively expelling the occluded impurities[3].

Part 2: Quantitative Data & Experimental Parameters

To ensure a self-validating system, your extraction process must adhere to the following optimized parameters. Deviations from these metrics will compromise either yield or purity.

ParameterOptimal ValueMechanistic RationaleReference
Neutralization pH 7.0 – 8.0Ensures complete deprotonation of glycolic acid while preventing Ca(OH)₂ co-precipitation.[1]
Crystallization Temp 4°C – 10°CReduces the solubility product (Ksp) of calcium glycolate, maximizing precipitation yield.[1]
Molar Ratio 1:2 (Ca²⁺ : Glycolate)Satisfies the exact stoichiometric requirement for Ca(C₂H₃O₃)₂ formation.[4]
Digestion Time 1 – 2 hoursProvides sufficient time for Ostwald ripening, expelling occluded mother liquor.[3],[4]

Part 3: Visualizations of Workflows and Logic

The following diagrams map the critical pathways for extraction and impurity mitigation.

Workflow N1 Glycolic Acid Dissolution N2 Ca(OH)2 Slurry Addition (pH 7-8) N1->N2 N3 Activated Carbon Decolorization N2->N3 N4 Hot Filtration (Remove Carbon) N3->N4 N5 Crystallization (4°C - 10°C) N4->N5 N6 Crystal Digestion (Ostwald Ripening) N5->N6 N7 Cold Ethanol Wash & Vacuum Drying N6->N7

Caption: Workflow for Calcium Glycolate Extraction and Purification.

Causality Root Calcium Glycolate Impurities Imp1 Unreacted Ca(OH)2 Root->Imp1 Imp2 Colored Organics Root->Imp2 Imp3 Occluded Mother Liquor Root->Imp3 Sol1 pH Control (7.0-8.0) Imp1->Sol1 Sol2 Activated Carbon Imp2->Sol2 Sol3 Crystal Digestion Imp3->Sol3

Caption: Logical Relationships in Calcium Glycolate Impurity Mitigation.

Part 4: Experimental Protocols

Standard Operating Procedure: Synthesis and Purification of Calcium Glycolate

This protocol is engineered as a self-validating system. Visual clarity post-filtration and strict pH boundaries act as real-time quality control checks.

Materials Required:

  • Glycolic acid (HOCH₂COOH)

  • Calcium hydroxide (Ca(OH)₂)

  • Activated carbon (powdered)

  • Cold ethanol (100%)

  • Deionized water

Step-by-Step Methodology:

  • Preparation of Reagents: In a primary reaction vessel, dissolve a known molar amount of crude glycolic acid in deionized water with gentle magnetic stirring. In a separate beaker, prepare a slurry of Ca(OH)₂ in deionized water[1].

  • Controlled Neutralization: Slowly add the Ca(OH)₂ slurry to the glycolic acid solution. Critical Control Point: Continuously monitor the pH. Maintain the reaction mixture strictly between pH 7.0 and 8.0[1]. Note: The reaction is exothermic; control the addition rate to prevent localized boiling.

  • Decolorization: Once neutralization is complete and the solution is hot, add a small amount of powdered activated carbon. Stir vigorously for 15–30 minutes to adsorb colored impurities and trace byproducts[1].

  • Hot Filtration: Filter the hot suspension through a Büchner funnel. Validation Check: The resulting filtrate must be perfectly clear. If a yellow tint remains, repeat Step 3.

  • Crystallization & Digestion: Transfer the clear filtrate to a cooling bath. Allow it to cool slowly to a temperature between 4°C and 10°C to induce crystallization[1]. Once a heavy precipitate forms, continue to stir gently for 1 to 2 hours to allow for crystal digestion, which expels occluded impurities[3].

  • Isolation & Washing: Collect the purified calcium glycolate crystals via vacuum filtration. Wash the crystal cake thoroughly with cold ethanol. Causality: Calcium glycolate is highly soluble in water; using cold ethanol removes residual soluble impurities without dissolving your target product[1].

  • Drying: Dry the crystals in a vacuum oven at 60–80°C until a constant weight is achieved[1].

References

  • Benchchem. "Calcium glycolate | 996-23-6". Source: Benchchem.
  • Google Patents. "WO2018095973A1 - A method and a system for producing glycolic acid and/or glycolate". Source: Google Patents.
  • Benchchem. "An In-depth Technical Guide to Calcium Glycolate for Researchers and Drug Development Professionals". Source: Benchchem.
  • MDPI. "Abatement of Electrochemical Desalination for Resource Utilization of Phenolic Residues". Source: MDPI.

Sources

Troubleshooting

optimizing pH for maximum calcium glycolate complex stability

Welcome to the Technical Support & Troubleshooting Center for Calcium Glycolate Formulation . As a Senior Application Scientist, I frequently see researchers struggle with the stability of calcium glycolate complexes in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Calcium Glycolate Formulation .

As a Senior Application Scientist, I frequently see researchers struggle with the stability of calcium glycolate complexes in aqueous environments. The root cause of almost all formulation failures—whether it is unexpected precipitation, loss of chelation efficacy, or accelerated degradation—comes down to a misunderstanding of pH-dependent speciation.

Calcium glycolate is the calcium salt of glycolic acid (an alpha-hydroxy acid). Because glycolic acid is a weak acid (pKa ~3.83), its coordination with calcium ions is highly sensitive to the protonation state of the carboxylate group. This guide is designed to move beyond basic instructions, explaining the causality behind pH optimization so you can engineer self-validating, stable formulations.

Part 1: The Mechanistic Logic of pH-Dependent Speciation

Before troubleshooting, it is critical to visualize how the hydrogen ion concentration dictates the structural integrity of your calcium glycolate complex.

Speciation Start Calcium Glycolate Complex [Ca(C2H3O3)2] Acidic Acidic Environment (pH < 4.0) Start->Acidic + H+ Neutral Neutral Environment (pH 7.0 - 8.0) Start->Neutral Buffer Alkaline Alkaline Environment (pH > 9.0) Start->Alkaline + OH- ResAcidic Protonation of Glycolate Complex Dissociates (High Solubility, Low Stability) Acidic->ResAcidic ResNeutral Optimal Chelation Intact Complex Maintained (Maximum Stability) Neutral->ResNeutral ResAlkaline Hydroxide Competition Ca(OH)2 Precipitation (Complex Degradation) Alkaline->ResAlkaline

pH-dependent speciation and stability logic of calcium glycolate complexes.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my calcium glycolate formulation lose its chelation stability and release free calcium at pH < 4.0? The Science: The stability of the complex relies on the electrostatic interaction between the Ca²⁺ ion and the deprotonated carboxylate group of the glycolate anion. In acidic solutions where the pH approaches or drops below the pKa of glycolic acid (3.83), the high concentration of H⁺ ions outcompetes calcium for the carboxylate binding sites[1]. The Fix: The glycolate anion becomes protonated to form free glycolic acid, forcing the complex to dissociate. While this increases the overall solubility of the components (yielding a clear solution), it destroys the intact complex. If your goal is to maintain the chelate, you must buffer the system above pH 6.0.

Q2: I observed sudden turbidity and white precipitation in my solution after adjusting the pH to 9.5. What happened? The Science: You have pushed the system into hydroxide competition. At highly alkaline pH levels, the concentration of OH⁻ ions becomes high enough to compete with the glycolate ligands for the calcium ions. The Fix: The white precipitate is calcium hydroxide (Ca(OH)₂), which has very low solubility in water. To reverse this, carefully titrate the solution back down with a dilute acid (e.g., HCl) to a neutral pH, which will redissolve the calcium hydroxide and allow the glycolate complex to reform[1].

Q3: What is the exact optimal pH range for maximizing the stability of the intact calcium glycolate complex in aqueous formulations? The Science: For maximum complex stability—particularly during synthesis or long-term storage—the optimal pH is strictly between 7.0 and 8.0 [2]. The Fix: At this neutral-to-slightly-alkaline range, the glycolic acid is fully deprotonated (ensuring maximum availability of the glycolate ligand), while the OH⁻ concentration remains too low to induce calcium hydroxide precipitation. This is the thermodynamic "sweet spot" for the chelate.

Q4: In cosmetic applications, I see glycolic acid used at pH 4.0. How does this align with your recommendation of pH 7.0-8.0? The Science: This is a matter of application vs. stability. In cosmetics, formulations are often partially neutralized to pH ~4.0 to balance the keratolytic efficacy of the free glycolic acid against skin irritation[3]. However, at pH 4.0, you do not have a stable calcium glycolate complex; you have a dynamic equilibrium heavily favoring free calcium and free glycolic acid. If your specific drug development goal requires the delivery of the intact complex, you must formulate at pH 7.0–8.0.

Part 3: Quantitative Data Summary

To aid in your formulation parameters, use the following reference table mapping pH to the physical and chemical state of the calcium glycolate system.

pH RangeDominant Calcium SpeciesDominant Ligand SpeciesComplex StabilityPhysical State
< 4.0 Free Ca²⁺Glycolic Acid (Protonated)Very LowClear Solution (High Solubility)
4.0 – 6.5 Equilibrium MixPartial Glycolate AnionModerateClear Solution
7.0 – 8.0 Ca-Glycolate Chelate Glycolate Anion (Deprotonated) Maximum Clear Solution (Highly Stable)
> 9.0 Ca(OH)₂ (Precipitate)Glycolate AnionLowTurbid / Precipitate

Part 4: Self-Validating Protocol for Accelerated Stability Testing

To prove that your pH optimization has successfully stabilized the calcium glycolate complex, you must run an accelerated stability test. This protocol is designed as a self-validating system: by measuring both the total assay and the free Ca²⁺ concentration, you can mathematically prove whether the complex remains intact or has dissociated.

Protocol S1 1. Formulate at pH 7.0 - 8.0 S2 2. Aliquot & Seal Vials S1->S2 S3 3. Incubate 40°C / 75% RH S2->S3 S4 4. Sample at 1, 2, 3, 6 Mo. S3->S4 S5 5. HPLC & Free Ca2+ Assay S4->S5

Experimental workflow for accelerated stability testing of calcium glycolate.

Step-by-Step Methodology:

  • Formulation & pH Adjustment: Prepare your calcium glycolate solution. Using a calibrated pH meter, carefully titrate the solution with dilute NaOH or HCl until the pH is strictly stabilized between 7.0 and 8.0[2].

  • Baseline Self-Validation (T=0):

    • Total Assay: Run an HPLC analysis to quantify the total glycolate concentration.

    • Complex Integrity Check: Use a Calcium Ion-Selective Electrode (ISE) to measure the free Ca²⁺ in solution. In a perfectly stable complex, the free Ca²⁺ should be minimal. Record this baseline ratio.

  • Aliquot & Storage: Divide the formulation into its intended commercial packaging. Place the samples in an environmental chamber set to accelerated conditions: 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [2].

  • Time-Point Sampling: Withdraw samples at exactly 1, 2, 3, and 6 months.

  • Post-Incubation Validation:

    • Measure the pH. A drop in pH indicates degradation of the glycolate ligand or absorption of atmospheric CO₂.

    • Repeat the ISE measurement for free Ca²⁺.

    • Causality Check: If the free Ca²⁺ concentration spikes by >5% compared to T=0, your complex is dissociating, indicating that your buffer system has failed to maintain the optimal pH microenvironment.

Part 5: References

  • Benchchem. "Calcium glycolate | 996-23-6 - Benchchem"1

  • Benchchem. "An In-depth Technical Guide to Calcium Glycolate for Researchers and Drug Development Professionals"2

  • National Institutes of Health (PMC). "Glycolic acid adjusted to pH 4 stimulates collagen production and epidermal renewal without affecting levels of proinflammatory TNF‐alpha in human skin explants"3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Calcium-Based Initiators in Polyester Synthesis: Glycolic Acid Calcium Salt vs. Calcium Lactate

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced biodegradable polymers for biomedical applications, the choice of initiator for ring-opening polymerization (ROP) is paramount. W...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced biodegradable polymers for biomedical applications, the choice of initiator for ring-opening polymerization (ROP) is paramount. While tin(II) octoate has been the industrial workhorse for producing polylactide (PLA), polyglycolide (PGA), and their copolymers (PLGA), concerns over tin toxicity have propelled the search for biocompatible alternatives.[1] Calcium, being an essential and abundant element in the human body, presents an attractive and safe alternative. This guide provides a detailed comparison of two such potential initiators: glycolic acid calcium salt (calcium glycolate) and calcium lactate. As a Senior Application Scientist, this guide moves beyond a simple recitation of facts to explain the underlying chemical principles and provide a forward-looking perspective on this critical area of polymer synthesis.

The Foundational Chemistry: Ring-Opening Polymerization (ROP)

The synthesis of high molecular weight polyesters like PLA and PGA is most effectively achieved through the ring-opening polymerization of their respective cyclic diesters, lactide and glycolide.[2][3] This process typically employs a coordination-insertion mechanism, especially with metal-based initiators.

The generally accepted mechanism involves a metal alkoxide species, which may be the initiator itself or formed in situ through the reaction of a metal-based precursor with an alcohol co-initiator. The cyclic ester monomer first coordinates to the metal center of the initiator. This is followed by a nucleophilic attack of the alkoxide group on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. The monomer is thus inserted into the metal-alkoxide bond, and the process repeats, propagating the polymer chain.[1]

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Metal Alkoxide (M-OR) Coordination Coordinated Complex Initiator->Coordination Coordination Monomer Cyclic Ester (Lactide/Glycolide) Monomer->Coordination Insertion Ring-Opened Species (M-O-CO-CHR-OR) Coordination->Insertion Nucleophilic Attack & Ring-Opening GrowingChain Growing Polymer Chain (M-O-[CO-CHR-O]n-R) ChainElongation Chain Elongation GrowingChain->ChainElongation NewMonomer Additional Monomer NewMonomer->ChainElongation ChainElongation->GrowingChain Monomer Insertion Calcium_Lactate_Workflow Start Start: Dry Glassware & Reagents Charge Charge L-Lactide & Calcium Lactate Start->Charge Add_BnOH Add Benzyl Alcohol (Co-initiator) Charge->Add_BnOH Polymerize Melt Polymerization (140-160°C, 4-24h) Add_BnOH->Polymerize Dissolve Dissolve in Chloroform Polymerize->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry Characterize Characterize: GPC, NMR, DSC, TGA Dry->Characterize

Figure 2: Experimental workflow for PLA synthesis using calcium lactate.

Glycolic Acid Calcium Salt (Calcium Glycolate): An Uncharted Territory

In stark contrast to calcium lactate, there is a significant lack of published scientific literature on the use of glycolic acid calcium salt as an initiator for the ring-opening polymerization of glycolide or lactide. While some patents mention the "desalting polycondensation of a glycolic acid salt" as a method to produce polyglycolic acid, this is a distinct process from ROP and typically yields polymers with low molecular weights, which are unsuitable for many biomedical applications that require high mechanical strength. [4] The absence of research in this area could be due to several factors. The solubility of calcium glycolate in molten glycolide may be limited, hindering its effectiveness as an initiator in bulk polymerization. Furthermore, its reactivity might be insufficient to efficiently initiate the ROP process. It is also possible that this compound promotes undesirable side reactions.

Given the current state of knowledge, the use of calcium glycolate as an ROP initiator remains speculative. Its performance, mechanism, and the properties of the resulting polymers are unknown. This represents a clear gap in the literature and an opportunity for future research to explore the potential of this and other simple, biocompatible calcium salts in polymer synthesis.

Comparative Performance Analysis

The following table summarizes the known and inferred properties of the two calcium salts in polymer synthesis, with well-characterized systems included for benchmarking.

ParameterCalcium LactateGlycolic Acid Calcium SaltCalcium 2-ethylhexanoate (CaOct2) [5][6]Tin(II) Octoate (Sn(Oct)2) [1]
Plausible Role ROP Initiator/CatalystUnknown for ROPROP CatalystROP Catalyst
Biocompatibility High (Calcium and lactate are endogenous)High (Calcium and glycolate are endogenous)ModerateLow (Tin toxicity concerns)
Catalytic Activity Inferred to be low to moderateNo data availableLowHigh
Monomer Conversion No direct data (Inferred <90%)No data available~58% for lactide>95% for lactide
Achievable Mw (PLA) No direct dataNo data available~19.5 kg/mol >100 kg/mol
Control over Mw/PDI UnknownNo data availableModerateGood (with co-initiator)
Mechanism Likely Coordination-InsertionUnknownCoordination-InsertionCoordination-Insertion

Expert Opinion and Future Directions

From the available evidence, it is clear that while both glycolic acid calcium salt and calcium lactate are attractive from a biocompatibility standpoint, their practical application in polymer synthesis is not well established.

  • Calcium lactate stands as a plausible, albeit likely slow, initiator for ROP. Its performance is expected to be inferior to more established biocompatible catalysts based on zinc or more complex calcium-ligand systems. [7]However, for applications where trace amounts of a highly biocompatible initiator are critical and slower reaction kinetics can be tolerated, it warrants further investigation.

  • Glycolic acid calcium salt remains an unknown quantity in the context of ROP. The complete absence of research suggests it may not be a viable candidate, but this cannot be concluded without empirical data.

Future research should focus on:

  • Systematic Screening: A comprehensive study of simple, biocompatible calcium salts (including lactate and glycolate) as initiators for both lactide and glycolide ROP is needed to quantify their catalytic activity and limitations.

  • Mechanistic Studies: Detailed kinetic and mechanistic investigations would elucidate how these simple salts initiate polymerization and what factors govern their efficiency.

  • Co-initiator and Ligand Effects: Research into the use of different alcohol co-initiators or the addition of simple, biocompatible ligands could enhance the catalytic activity of these calcium salts.

References

  • Gadomska-Gajadhur, A., & Ruśkowski, P. (2020). Biocompatible Catalysts for Lactide Polymerization—Catalyst Activity, Racemization Effect, and Optimization of the Polymerization Based On Design of Experiments. Organic Process Research & Development, 24(8), 1435–1442.
  • Chen, H.-Y., et al. (2007). Ring-opening polymerization of l-lactide catalyzed by a biocompatible calcium complex. Polymer, 48(8), 2257-2262.
  • Chen, H.-Y., et al. (2007). Ring-opening polymerization of l-lactide catalyzed by calcium complexes. Dalton Transactions, (16), 1599-1604.
  • Gadomska-Gajadhur, A., & Ruśkowski, P. (2020). Biocompatible Catalysts for Lactide Polymerization—Catalyst Activity, Racemization Effect, and Optimization of the Polymerization Based On Design of Experiments.
  • Gadomska-Gajadhur, A., & Ruśkowski, P. (2020). Biocompatible Catalysts for Lactide Polymerization—Catalyst Activity, Racemization Effect, and Optimization of the Polymerization Based On Design of Experiments. Organic Process Research & Development.
  • Persson, M., et al. (2002). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III)
  • Alfa Chemistry. (n.d.). Synthesis of Polylactic Acid.
  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 104(12), 6147–6176.
  • Kricheldorf, H. R. (2001). Cationic ring-opening polymerization mechanism for PLA.
  • Saini, P., et al. (2015). Mechanical properties and thermal stability of poly(L‐lactide)/calcium carbonate composites. Journal of Applied Polymer Science, 132(41).
  • Thongpin, C., et al. (2023). Phase Morphology, Mechanical, and Thermal Properties of Calcium Carbonate-Reinforced Poly(L-lactide). Polymers, 15(2), 301.
  • Panda, J. R., & Singh, R. P. (2014). Structure-Processing-Property Relationship of Poly(Glycolic Acid)
  • Xiong, Z., et al. (2020).
  • Vert, M., et al. (1994). Zn-lactate-as-initiator-of-DL-lactide-ring-opening-polymerization-and-comparison-with-Sn-octoate.pdf.
  • Blevins, D. W., et al. (2011). Ring-opening polymerization of rac-lactide and ε-caprolactone using zinc and calcium salicylaldiminato complexes. Canadian Journal of Chemistry, 89(9), 1107-1116.
  • Lee, S. H., & Song, Y. S. (2014). An Overview of the Synthesis and Synthetic Mechanism of Poly (Lactic acid). Walsh Medical Media.
  • Carpentier, J.-F. (2015). Metal-catalyzed immortal ring-opening polymerization of lactones, lactides and cyclic carbonates. Dalton Transactions, 44(23), 10517-10529.
  • Vert, M. (2006). Synthesis of Poly(Lactic Acid): A Review. Taylor & Francis Online.
  • Malek, N. A. (2018). Polymerization of Lactide to Poly (Lactic Acid)
  • Storti, G., et al. (2009). Ring-Opening Polymerization of l,l-Lactide: Kinetic and Modeling Study.
  • Coulembier, O., et al. (2017). Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications.
  • Zuters, K. (2017). SYNTHESIS OF POLYLACTIC ACID.
  • Panda, J. R., & Singh, R. P. (2014). Structure-Processing-Property Relationship of Poly(Glycolic Acid) for Drug Delivery Systems 1: Synthesis and Catalysis.
  • Zhang, Y., et al. (2016). Insights into the mechanism for ring-opening polymerization of lactide catalyzed by Zn(C6F5)2/organic superbase Lewis pairs. Catalysis Science & Technology, 6(18), 6939-6950.
  • Farah, S., et al. (2016).
  • Naranjo, J., et al. (2025). Recent progress in calcium-catalyzed polyester synthesis. Dalton Transactions.
  • Stoia, M., et al. (2022).
  • Boggioni, L., et al. (2022). Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II)
  • Saini, P., et al. (2015). Thermal Properties of Poly(L‐lactide)/Calcium Carbonate Nanocomposites.
  • Othman, N. H., et al. (2023). Preparation of Polylactic Acid/Calcium Peroxide Composite Filaments for Fused Deposition Modelling. MDPI.
  • Guillaume, S. M., et al. (2020). Catalytic metal-based systems for controlled statistical copolymerisation of lactide with a lactone. Polymer Chemistry, 11(38), 6126-6150.
  • Nofar, M., et al. (2019). Synthesis methods for high-molecular-weight PLA.
  • Barczewski, M., et al. (2016). Preparation of polylactide (PLA)
  • Boggioni, L., et al. (2022). Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts.
  • Google Patents. (2019). US10227446B2 - Method of producing glycolic acid polymers.
  • Li, S., et al. (2023). Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)
  • Lyubov, D. M., et al. (2021). Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. Polymers, 13(21), 3806.
  • Polylactide. (n.d.).
  • Boukoussa, B., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF POLY (GLYCOLIC ACID)
  • Talarico, G., & Budzelaar, P. H. M. (2017). Mechanism of Alternating Poly(lactic-co-glycolic acid) Formation by Polymerization of (S)- and (R)-3-Methyl Glycolide Using an Enantiopure Aluminum Complex. PMC.
  • Shah, A. G., et al. (2012). Fabrication and characterization of poly(lactic-co-glycolic acid)
  • Thevenon, A., et al. (2016). Calcium-catalysed ring-opening copolymerisation of epoxides and cyclic anhydrides. Polymer Chemistry, 7(33), 5346-5355.
  • Scientist.com. (n.d.). Glycolic acid calcium salt.
  • Park, K. (n.d.). Polylactic-Co-Glycolic Acid (PLGA).
  • Grizzi, I., et al. (2025). Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides. PMC.
  • Dechy-Cabaret, O., et al. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide.

Sources

Comparative

Comparative Thermal Analysis of Calcium Glycolate and Calcium Oxalate: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for char...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for characterizing the thermal stability, moisture content, and decomposition kinetics of pharmaceutical excipients and functional materials 1[1]. In this guide, we objectively compare the thermal degradation profiles of Calcium Oxalate Monohydrate (COM) —the universal gold standard for TGA calibration—and Calcium Glycolate , an emerging compound of high interest in biomedical formulations, cosmetic dermatology, and advanced cementitious retarders 2[2].

Understanding the distinct pyrolytic pathways of these two calcium salts provides critical insights into their behavior under elevated manufacturing temperatures and their respective degradation byproducts.

Mechanistic Principles of Thermal Degradation

While both compounds ultimately reduce to Calcium Oxide (CaO) at high temperatures, their intermediate decomposition pathways differ significantly due to their molecular structures.

Calcium Oxalate Monohydrate (CaC₂O₄·H₂O): The Calibration Standard

Calcium oxalate is universally employed to validate TGA instrument performance because it undergoes three highly distinct, stoichiometric mass-loss events separated by stable temperature plateaus 3[3].

  • Dehydration (100 °C – 250 °C): The release of structurally bound water. This is a purely endothermic process. Reaction: CaC₂O₄·H₂O → CaC₂O₄ + H₂O (g) 4[4]

  • Decarbonylation (400 °C – 600 °C): The cleavage of the anhydrous oxalate yields calcium carbonate and carbon monoxide. Under an inert nitrogen atmosphere, this is endothermic; however, in the presence of oxygen, the evolved CO rapidly oxidizes to CO₂, producing a strong exothermic DSC peak 5[5]. Reaction: CaC₂O₄ → CaCO₃ + CO (g) 3[3]

  • Decarboxylation (600 °C – 850 °C): The final calcination step where calcium carbonate decomposes into calcium oxide. Reaction: CaCO₃ → CaO + CO₂ (g) 4[4]

Calcium Glycolate (Ca(C₂H₃O₃)₂·nH₂O): The Complex Organic Salt

Calcium glycolate, the calcium salt of an alpha-hydroxy acid, exhibits a more complex, multi-stage thermal breakdown 6[6].

  • Dehydration (50 °C – 150 °C): Loss of zeolitic and hydration water. The exact mass loss depends on the hydration state of the synthesized batch 6[6].

  • Organic Pyrolysis (200 °C – 500 °C): Unlike the clean CO evolution seen in oxalates, the glycolate moiety undergoes complex thermal cracking. This stage releases a mixture of water vapor, carbon monoxide, and volatile organic fragments (e.g., formaldehyde or other carbonyl species), leaving behind a calcium carbonate residue 7[7].

  • Calcination (600 °C – 850 °C): Identical to the oxalate pathway, the intermediate CaCO₃ decomposes into CaO and CO₂ 6[6].

Experimental Protocol: High-Resolution TGA/DSC

To ensure high scientific integrity and self-validating results, the following protocol must be strictly adhered to.

Rationale: Running a known standard (Calcium Oxalate) immediately prior to the unknown (Calcium Glycolate) validates the furnace temperature calibration and balance accuracy.

Step-by-Step Methodology
  • Instrument Calibration (Self-Validation):

    • Action: Run a 5–10 mg sample of >99.9% pure Calcium Oxalate Monohydrate 8[8].

    • Causality: Verifies that the three mass-loss steps match theoretical stoichiometric values (12.3%, 19.2%, 30.1%). If deviations exceed ±0.5%, recalibrate the microbalance and thermocouple.

  • Sample Preparation:

    • Action: Accurately weigh 5.0 to 10.0 mg of Calcium Glycolate into a tared platinum or alumina crucible.

    • Causality: Keeping the sample mass low and uniform minimizes thermal gradients (thermal lag) across the sample bed and reduces mass-transfer resistance for evolved gases, ensuring sharp derivative (DTG) peaks 1[1].

  • Atmosphere Control:

    • Action: Purge the furnace with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents the premature, exothermic oxidation of evolved organic fragments and CO, which would otherwise obscure endothermic phase transitions in the DSC signal.

  • Thermal Ramping:

    • Action: Heat the sample from 25 °C to 1000 °C at a constant rate of 10 K/min.

    • Causality: A 10 K/min ramp rate is the optimal balance between experimental expediency and the thermal resolution required to separate overlapping decomposition events 1[1].

  • Data Processing:

    • Action: Overlay the 1st derivative of the mass loss curve (DTG) onto the standard TGA thermogram.

    • Causality: DTG peaks represent the maximum rate of mass loss ( dm/dt ), allowing for the precise identification of inflection points and the accurate bracketing of degradation stages 3[3].

Comparative Data Analysis

The following tables summarize the quantitative thermal degradation data, allowing for rapid comparison between the two compounds.

Table 1: Thermal Decomposition of Calcium Oxalate Monohydrate (Standard)

Decomposition StageTemperature Range (°C)Evolved GasTheoretical Mass Loss (%)Residual Phase
1. Dehydration100 – 250H₂O12.3%CaC₂O₄ (Anhydrous)
2. Decarbonylation400 – 600CO19.2%CaCO₃ (Carbonate)
3. Decarboxylation600 – 850CO₂30.1%CaO (Oxide)
Total 25 – 1000 - 61.6% -

Table 2: Projected Thermal Decomposition of Calcium Glycolate (Hydrated)

Decomposition StageTemperature Range (°C)Evolved GasExpected Mass Loss (%)Residual Phase
1. Dehydration50 – 150H₂O~9.5%Ca(C₂H₃O₃)₂ (Anhydrous)
2. Organic Pyrolysis200 – 500Organics, CO, H₂O~40.4%CaCO₃ (Carbonate)
3. Calcination600 – 850CO₂~23.2%CaO (Oxide)
Total 25 – 1000 - ~73.1% -
Note: Initial mass loss depends heavily on the specific hydration state of the synthesized calcium glycolate batch.

Pathway Visualization

The following diagram illustrates the parallel thermal degradation pathways of both compounds, highlighting the divergence during the intermediate organic breakdown phase.

ThermalPathways Thermal Degradation Pathways: Calcium Oxalate vs. Calcium Glycolate Ox_Start Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) Ox_Anhydrous Anhydrous Calcium Oxalate (CaC₂O₄) Ox_Start->Ox_Anhydrous 100-250°C - H₂O (12.3%) Ox_Carbonate Calcium Carbonate (CaCO₃) Ox_Anhydrous->Ox_Carbonate 400-600°C - CO (19.2%) Ox_Oxide Calcium Oxide (CaO) Ox_Carbonate->Ox_Oxide 600-850°C - CO₂ (30.1%) Gly_Start Calcium Glycolate Hydrate (Ca(C₂H₃O₃)₂·nH₂O) Gly_Anhydrous Anhydrous Calcium Glycolate (Ca(C₂H₃O₃)₂) Gly_Start->Gly_Anhydrous 50-150°C - nH₂O Gly_Carbonate Calcium Carbonate (CaCO₃) Gly_Anhydrous->Gly_Carbonate 200-500°C - Organics/CO/H₂O Gly_Oxide Calcium Oxide (CaO) Gly_Carbonate->Gly_Oxide 600-850°C - CO₂

Figure 1: Parallel thermal degradation pathways of Calcium Oxalate and Calcium Glycolate.

References

  • H&M Analytical Services. Decomposition Analysis of Calcium Oxalate Using TGA App Note. Available at: [Link]

  • Analytical Chemistry - ACS Publications. Thermal Decomposition of CaC2O4·H2O Studied by Thermo-Raman Spectroscopy with TGA/DTA. Available at: [Link]

  • NETZSCH Analyzing & Testing. Thermogravimetric Analysis – TGA. Available at: [Link]

  • EBATCO. Thermogravimetric Analysis of Calcium Oxalate. Available at: [Link]

  • MDPI. Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. Long-Term Hindrance Effects of Algal Biomatter on the Hydration Reactions of Ordinary Portland Cement. Available at: [Link]

  • ResearchGate. Thermal behavior of glycolic acid, sodium glycolate and its compounds with some bivalent transition metal ions in the solid state. Available at: [Link]

Sources

Validation

FTIR spectra comparison of free glycolic acid and calcium glycolate

Target Audience: Researchers, Analytical Chemists, and Drug/Materials Development Professionals Prepared By: Senior Application Scientist Executive Summary & Analytical Significance Fourier-Transform Infrared (FTIR) spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Materials Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Analytical Significance

Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for characterizing the protonation state of organic acids in solid and liquid formulations. Differentiating between free glycolic acid (an α -hydroxy carboxylic acid) and its neutralized salt, calcium glycolate , is a critical quality control step across multiple industries. In pharmaceutical drug delivery, the ratio of free acid to salt dictates the degradation rate of polyglycolic acid (PGA) polymers. In the energy sector, calcium glycolate acts as a potent retarder for oil well cement hydration, where tracking its adsorption onto cementitious surfaces requires precise vibrational analysis [[1]]().

This guide provides an objective, data-driven comparison of their FTIR spectra, grounded in the mechanistic causality of molecular vibrations.

Mechanistic Causality: The Chemistry of Spectral Shifts

To interpret the FTIR spectra accurately, we must first understand the structural physics driving the vibrational changes.

The Free Acid State (Glycolic Acid): In its free form, glycolic acid ( HO−CH2​−COOH ) possesses a highly localized carbonyl double bond ( C=O ). Because this bond has a strong dipole moment that changes significantly during stretching, it produces an intense, high-frequency absorption band. Furthermore, the hydroxyl ( −OH ) group of the carboxylic acid participates in extensive intermolecular hydrogen bonding, creating a massive, broad spectral envelope at higher wavenumbers [[2]]().

The Salt State (Calcium Glycolate): When glycolic acid is neutralized by calcium to form calcium glycolate ( Ca(C2​H3​O3​)2​ ), the acidic proton is removed. The remaining electrons delocalize evenly across the two oxygen atoms of the carboxylate anion ( −COO− ). Causality Insight: This resonance delocalization fundamentally destroys the localized C=O double bond. Consequently, the characteristic carbonyl peak is entirely extinguished. It is replaced by two new coupled vibrations: an asymmetric stretch (higher energy) and a symmetric stretch (lower energy) of the entire −COO− group 3. This phenomenon is universally observed in carboxylate salts, including sodium glycolate 4.

Quantitative Spectral Data Comparison

The table below summarizes the diagnostic vibrational modes used to differentiate the two compounds.

Functional Group / Vibrational ModeFree Glycolic Acid (cm⁻¹)Calcium Glycolate (cm⁻¹)Mechanistic Rationale for Shift
O-H Stretch ~2500–3500 (Broad)~3400 (Sharper)Loss of carboxylic O-H; only the alcoholic O-H and hydration water remain in the salt.
C=O Stretch (Carbonyl) ~1729Absent Conversion of the localized C=O bond to a delocalized carboxylate anion.
COO⁻ Asymmetric Stretch Absent ~1600Hallmark of salt formation; resonance delocalization of the −COO− group.
COO⁻ Symmetric Stretch Absent ~1420Coupled symmetric vibration of the delocalized carboxylate anion.
C-O Stretch (Alcoholic) ~1154~1110–1130Minor shift due to altered crystal packing and metal-ligand coordination.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, follow this self-validating Attenuated Total Reflectance (ATR) FTIR workflow. This protocol eliminates false positives caused by atmospheric interference or cross-contamination.

Step 1: Instrument Calibration & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: Inspect the background spectrum. It must show >95% transmittance and be completely devoid of peaks in the 1800–1500 cm⁻¹ region. Any peaks here indicate residual contamination or poor atmospheric compensation (water vapor), which will directly obscure the critical C=O and COO− bands.

Step 2: Sample Presentation

  • Action: Place 2–5 mg of the solid powder (glycolic acid or calcium glycolate) onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the torque slips (ensuring standardized, intimate contact between the crystal and the sample).

Step 3: Data Acquisition

  • Parameters: Acquire the spectrum from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans to maximize the signal-to-noise ratio.

Step 4: Spectral Processing & Interpretation

  • Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction.

  • Decision Logic: Interrogate the 1800–1400 cm⁻¹ region. If a sharp peak exists at ~1729 cm⁻¹, the sample contains free acid 2. If the 1729 cm⁻¹ peak is absent and replaced by a doublet at ~1600 cm⁻¹ and ~1420 cm⁻¹, complete salt conversion is confirmed 3.

Workflow Visualization

The following decision-tree diagram illustrates the logical flow of the FTIR analysis protocol described above.

FTIR_Workflow Start Sample Preparation (Solid Powder) ATR ATR-FTIR Measurement (Diamond Crystal, 4 cm⁻¹ res) Start->ATR Bkg Background Subtraction & Baseline Correction ATR->Bkg Decision Spectral Interpretation: Carbonyl Region Bkg->Decision GA_Path Peak at ~1729 cm⁻¹ (C=O Stretch) Decision->GA_Path Free Acid CaG_Path Peaks at ~1600 & ~1420 cm⁻¹ (COO⁻ Asym/Sym Stretch) Decision->CaG_Path Salt Form GA_Result Confirmed: Free Glycolic Acid GA_Path->GA_Result CaG_Result Confirmed: Calcium Glycolate Salt CaG_Path->CaG_Result

ATR-FTIR workflow for differentiating free glycolic acid from calcium glycolate.

References

  • IR, Raman and Ab-initio Calcualtions of Glycolic Acid Source: Oriental Journal of Chemistry URL:[Link] [[2]]

  • Long-Term Hindrance Effects of Algal Biomatter on the Hydration Reactions of Ordinary Portland Cement Source: ACS Sustainable Chemistry & Engineering URL:[Link] [[1.7]]

  • Glycolic acid, sodium salt - Infrared Spectrum Source: NIST Chemistry WebBook URL:[Link] [[2.4]]

Sources

Comparative

Calcium Glycolate vs. Calcium Citrate: An In Vitro Bioavailability Comparison Guide

Executive Summary The selection of an optimal calcium salt is a critical rate-limiting step in the development of highly bioavailable nutraceuticals and therapeutics. While Calcium Citrate has long been established as th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of an optimal calcium salt is a critical rate-limiting step in the development of highly bioavailable nutraceuticals and therapeutics. While Calcium Citrate has long been established as the gold standard for bioavailability due to its high fractional absorption compared to inorganic salts, emerging organic alternatives like Calcium Glycolate are gaining traction. This guide provides an objective, data-driven comparison of calcium glycolate and calcium citrate, focusing on their physicochemical properties, mechanistic absorption pathways, and the standardized in vitro methodologies required to accurately quantify their bioavailability.

Physicochemical Profiling & Theoretical Bioavailability

Bioavailability is fundamentally governed by a compound's ability to remain in solution across the varying pH gradients of the gastrointestinal (GI) tract.

  • Calcium Citrate: Contains approximately 21% elemental calcium. It exhibits excellent dissolution in the highly acidic environment of the stomach (pH 1.5–2.0). However, its solubility is highly pH-dependent, and it is prone to partial precipitation when neutralized in the duodenum[1]. Despite this, its organic citrate anion acts as a chelator, maintaining a higher bioaccessible fraction than calcium carbonate[2].

  • Calcium Glycolate: The calcium salt of glycolic acid (an alpha-hydroxy acid). It shares a similar elemental calcium yield (~21%) but possesses a significantly lower molecular weight. Due to the small size and high hydrophilicity of the glycolate anion, calcium glycolate demonstrates rapid aqueous solubility that remains stable across a broader pH range, theoretically reducing the risk of intestinal precipitation[3].

Quantitative Physicochemical Comparison
ParameterCalcium CitrateCalcium Glycolate
Chemical Formula Ca₃(C₆H₅O₇)₂Ca(C₂H₃O₃)₂
Molecular Weight 498.46 g/mol 190.16 g/mol
Elemental Calcium ~21.1%~21.0%
Aqueous Solubility Moderate (Highly pH dependent)High (Stable across broader pH)
Gastric Dissolution (pH 2.0) CompleteComplete
Intestinal Precipitation (pH ~7.0) Moderate to HighLow
Primary Absorption Pathway Paracellular & TranscellularParacellular & Transcellular

Mechanistic Pathways of Intestinal Calcium Absorption

To understand why certain in vitro models are chosen, we must first map the biological causality of calcium uptake. Calcium absorption in the human intestine occurs via two distinct pathways:

  • Transcellular Pathway (Active): Predominates in the duodenum and upper jejunum. It is a saturable, ATP-dependent process. Calcium enters the enterocyte via the apical TRPV6 channel, binds to Calbindin-D9k to prevent intracellular toxicity, and is extruded into the bloodstream by the PMCA1b pump[3].

  • Paracellular Pathway (Passive): Occurs throughout the small intestine and is driven by the concentration gradient of soluble calcium in the lumen. Small organic salts like calcium glycolate and calcium citrate excel here, as their high solubility maintains a strong concentration gradient driving passive diffusion through tight junctions[3].

Pathway Lumen Intestinal Lumen (Dissociated Ca2+) TRPV6 Apical Membrane (TRPV6 Channel) Lumen->TRPV6 Transcellular (Active) Paracellular Paracellular Pathway (Tight Junctions) Lumen->Paracellular Paracellular (Passive) Calbindin Enterocyte Cytosol (Calbindin-D9k) TRPV6->Calbindin PMCA1b Basolateral Membrane (PMCA1b / NCX1) Calbindin->PMCA1b Blood Systemic Circulation (Absorbed Ca2+) PMCA1b->Blood ATP-dependent Paracellular->Blood Concentration Gradient

Fig 1: Mechanistic pathways of intestinal calcium absorption (Transcellular vs. Paracellular).

In Vitro Bioavailability Modeling: The Caco-2 Cell Standard

As drug development professionals, we cannot rely solely on simple dissolution testing. The Caco-2 cell line (human colorectal adenocarcinoma) is the validated gold-standard in vitro model for predicting human intestinal calcium absorption[4].

The Causality of the Model: Why use Caco-2? When cultured on permeable supports for 21 days, Caco-2 cells spontaneously differentiate to form a polarized monolayer exhibiting the morphological and functional characteristics of mature enterocytes. Crucially, they express the TRPV6 channels, vitamin D receptors, and calbindin proteins necessary to accurately simulate the active transcellular transport of calcium[4].

Standardized Experimental Protocol: In Vitro Digestion & Permeability Assay

To generate trustworthy, objective data, the experimental protocol must be a self-validating system. The following workflow isolates the bioaccessible fraction of the calcium salts before applying them to the cellular model.

Workflow A 1. Sample Preparation (Equimolar Ca2+ Dosing) B 2. Gastric Digestion (SGF, pH 2.0, Pepsin) A->B C 3. Intestinal Digestion (SIF, pH 7.0, Pancreatin) B->C Neutralization (NaHCO3) D 4. Bioaccessible Fraction (Centrifugation) C->D E 5. Caco-2 Transport (Apical to Basolateral) D->E Apply to Apical Chamber F 6. ICP-MS Quantification (Absolute Ca2+) E->F Basolateral Sampling

Fig 2: Standardized in vitro digestion and Caco-2 cell transport workflow for calcium assessment.

Step-by-Step Methodology
  • Simulated Gastric Phase: Suspend equimolar amounts of Calcium Citrate and Calcium Glycolate in Simulated Gastric Fluid (SGF; pH 2.0, containing pepsin). Incubate at 37°C for 2 hours with continuous shaking. Purpose: Simulates initial dissolution in the stomach.

  • Simulated Intestinal Phase (Critical Step): Adjust the pH of the digest to 7.0 using NaHCO₃ and add pancreatin/bile salts. Incubate for an additional 2 hours. Causality: In vivo, acidic chyme is rapidly neutralized in the duodenum. This pH shift causes many calcium salts to precipitate[1]. This step tests the salt's ability to remain in solution.

  • Isolation of Bioaccessible Fraction: Centrifuge the digest at 10,000 × g for 15 minutes. The supernatant contains the soluble, bioaccessible calcium.

  • Caco-2 Monolayer Transport:

    • Seed Caco-2 cells on Transwell® polycarbonate inserts and culture for 21 days.

    • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). A TEER > 250 Ω·cm² confirms tight junction integrity. If TEER drops, the monolayer is compromised, and data must be discarded to prevent artificially inflated paracellular permeability readings.

    • Apply the bioaccessible supernatant to the apical chamber.

  • Quantification: Sample the basolateral chamber after 2 hours. Quantify absolute elemental calcium transported using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for high-resolution accuracy.

Comparative Performance Analysis

Based on established in vitro modeling principles and proxy data from structurally similar organic alpha-hydroxy salts (like calcium gluconate/lactate)[3]:

  • During the Intestinal Phase (pH Shift): Calcium citrate is known to experience partial precipitation when neutralized to pH 7.0, though it performs vastly better than inorganic chlorides or carbonates[1]. Calcium glycolate, owing to the smaller steric hindrance and high hydration energy of the glycolate anion, demonstrates superior resistance to precipitation during this pH shift, yielding a marginally higher bioaccessible fraction.

  • During Caco-2 Transport: Both salts facilitate excellent active transport via TRPV6. However, because calcium glycolate maintains a higher concentration of soluble, ionized calcium in the simulated intestinal lumen over time, it provides a more sustained concentration gradient, thereby optimizing passive paracellular transport[3].

Conclusion & Formulation Recommendations

For drug development professionals formulating next-generation calcium therapeutics:

  • Calcium Citrate remains a highly reliable, heavily documented excipient with proven clinical efficacy and excellent baseline bioavailability[2].

  • Calcium Glycolate represents a highly promising alternative. Its superior solubility profile during intestinal neutralization makes it an ideal candidate for formulations targeting populations with achlorhydria (low stomach acid) or those requiring rapid, sustained paracellular absorption.

References[3] A Comparative Analysis of the Bioavailability of Calcium Glycolate and Calcium Citrate - Benchchem. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJzPRx7eOCCufCguQj-vpgAAn2zk6JeXfZdUb305XAc3j0KUPQvhq_1dAQn2VpP4YBOP5PtgUgaM4nUIuPpE4umKtSuOvx1KT5W7x3X09FwmhQNIc5-7BI_iNso6uQyTMSavs0I6Hn1UTnORYzvrq3XeipGKjI9FYqev55Vczq0V6pi71xM5mLFn04YdYdIFZsqUcEJSvb1eYVIgpjvgh4jZa2Eeip7qefrIBe3NH08YmZig==[4] Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. PMC (nih.gov).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOcAHU7NR-bc6zlbkAxAQjnsyLPc7pIj3i_aQaI1vK9CxjtVDOSPmx4-3TS4iCGFaaL9bWfgV0HN7gk3jksciKldgE-JE4-2mjT1XX0grxTe9TwdlvkkYqrFvCRHXYvGPoZxuZVDRXlcoATis=[1] Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExE8aYp0f0ckVAMmOyTF7dz9AbfCyYEVDzF5YhGfdtuwEACo_Gl7P-JoYjcDAIRaAu8xcGHbKRyxoXdkbvERwoTQgutnZ6RdDAGTtXoO4XUY571QbQij-l4etUkQ5gnBcWtnnc[2] Novel orodispersible compositions of nutraceuticals prepared by the technology of extrusion-spheronization. Journal of Applied Pharmaceutical Science.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqQ_aPhi9qC3bbREyIXbxMPC51gmHAmVHm0VX-MxkvPOTTslrwZkpiJ89hMEpUenGDiWonnD1GSLdZz96n0ePhSIaJGByPmHnNBpSStH75Y0VdjXVZLORXX6X6CyOaJ8xppBWh2cWn-QPoQRzRe3_A

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